2,2-Diiodobutane
Description
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Structure
3D Structure
Properties
CAS No. |
29443-50-3 |
|---|---|
Molecular Formula |
C4H8I2 |
Molecular Weight |
309.92 g/mol |
IUPAC Name |
2,2-diiodobutane |
InChI |
InChI=1S/C4H8I2/c1-3-4(2,5)6/h3H2,1-2H3 |
InChI Key |
LGXRSMGEDJRTSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(I)I |
Origin of Product |
United States |
Foundational & Exploratory
2,2-Diiodobutane: A Technical Guide to Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and reactivity of 2,2-diiodobutane, a geminal diiodide of significant interest in organic synthesis. This document outlines its known chemical and physical characteristics, explores its reactivity in key organic transformations, and presents a generalized protocol for its synthesis, serving as a valuable resource for professionals in research and development.
Core Chemical Properties
| Property | Value | Reference |
| CAS Number | 29443-50-3 | [1][2] |
| Molecular Formula | C₄H₈I₂ | [1][2] |
| Molecular Weight | 309.92 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| SMILES | CCC(C)(I)I | [2] |
| InChI Key | LGXRSMGEDJRTSC-UHFFFAOYSA-N | [3] |
| Physical State | Assumed to be a liquid at room temperature | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Expected to be insoluble in water |
Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the presence of two iodine atoms on a single, sterically hindered secondary carbon. The carbon-iodine bonds are relatively weak, making them excellent leaving groups and susceptible to homolytic cleavage.[3] This allows this compound to participate in a variety of transformations, including nucleophilic substitution, elimination, and radical reactions.
Nucleophilic Substitution and Elimination
This compound can undergo nucleophilic substitution reactions, with competition between Sₙ1 and Sₙ2 pathways possible.[3] However, due to the sterically hindered nature of the secondary carbon and the presence of two good leaving groups, elimination reactions are often the predominant pathway.[3]
Radical Reactions
The weak C-I bonds in this compound make it a useful precursor for generating radical intermediates.[3] Homolytic cleavage, induced by radical initiators or photolysis, can form a but-2-yl radical. This radical can then undergo further transformations, such as a 1,2-migration of the remaining iodine atom to form a more stable radical intermediate, or participate in intermolecular reactions like addition to alkenes and alkynes.[3]
Generation of Criegee Intermediates
A significant application of this compound is as a precursor for the generation of the methyl-ethyl substituted Criegee intermediate (CH₃CH₂C(CH₃)OO).[3] Criegee intermediates are key transient species in the atmospheric ozonolysis of alkenes. In a laboratory setting, photolysis of a gas mixture containing this compound and oxygen allows for the formation and subsequent study of these important atmospheric species.[3]
The logical workflow for the generation of the Criegee intermediate from this compound is depicted below.
Caption: Generation of a Criegee Intermediate from this compound.
Experimental Protocols
Generalized Synthesis of this compound from 2-Butanone
The synthesis of this compound can be conceptually approached through the direct iodination of 2-butanone. This transformation would likely involve the use of an iodinating agent in the presence of a catalyst or promoter. An alternative modern approach is electrosynthesis, where an electric current is used to generate a reactive iodinating species in situ from a source of iodide ions.
The logical workflow for a potential synthesis is outlined below.
Caption: Generalized workflow for the synthesis of this compound.
Disclaimer: This is a generalized protocol. The specific reagents, reaction conditions (temperature, time), and purification methods would need to be determined through experimental investigation and a thorough review of related literature for the iodination of ketones.
Safety Information
This compound is classified as a combustible liquid and is harmful if swallowed.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be worn when handling this compound, and all work should be conducted in a well-ventilated fume hood.
References
An In-depth Technical Guide to the Physical Properties of 2,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diiodobutane is a geminal diiodoalkane, a class of organoiodine compounds characterized by two iodine atoms attached to the same carbon atom. Its chemical formula is C₄H₈I₂ and it has a molecular weight of 309.92 g/mol .[1][2] This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of the carbon-iodine bonds, which are susceptible to nucleophilic substitution and elimination reactions. Understanding the physical properties of this compound is crucial for its effective use in designing synthetic routes, optimizing reaction conditions, and ensuring safe handling and storage. This guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of a key synthetic pathway.
Physical Properties of this compound
Quantitative data on the physical properties of this compound are not extensively reported in the literature, with many available databases providing computed rather than experimental values. The data presented below is a compilation of available information.
| Property | Value | Source |
| Molecular Formula | C₄H₈I₂ | [1][2] |
| Molecular Weight | 309.92 g/mol | [1][2] |
| CAS Number | 29443-50-3 | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents such as acetone (B3395972) and dimethylformamide (DMF).[3] Insoluble in water. | |
| XLogP3-AA (Predicted) | 3.5 | [2] |
Experimental Protocols
Synthesis of this compound via the Finkelstein Reaction
The Finkelstein reaction is a well-established method for the synthesis of alkyl iodides from the corresponding alkyl chlorides or bromides.[3][4][5][6] This Sₙ2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone solvent.[4][6]
Materials:
-
2,2-Dichlorobutane (B1583581) (or 2,2-Dibromobutane)
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a dry round-bottom flask, dissolve 2,2-dichlorobutane (1.0 equivalent) in anhydrous acetone.
-
Add an excess of sodium iodide (approximately 2.5-3.0 equivalents) to the solution.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (NaCl).
-
Continue refluxing for 24-48 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the precipitated sodium chloride by vacuum filtration and wash the solid with a small amount of acetone.
-
Combine the filtrate and the washings and remove the acetone using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with an equal volume of water, followed by a wash with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any remaining iodine, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR would provide characteristic signals.
Sample Preparation:
-
Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[7]
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy (Predicted):
-
The spectrum is expected to show a triplet corresponding to the methyl protons (CH₃) of the ethyl group.
-
A quartet corresponding to the methylene (B1212753) protons (CH₂) of the ethyl group.
-
A singlet for the methyl protons adjacent to the di-iodinated carbon.
¹³C NMR Spectroscopy (Predicted):
-
The spectrum will show distinct signals for each of the four carbon atoms in different chemical environments. The carbon atom bearing the two iodine atoms will be significantly downfield due to the deshielding effect of the electronegative iodine atoms.
Data Acquisition Parameters (General):
-
Spectrometer: 400 MHz or higher.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse.
-
Number of scans: ≥1024 (depending on concentration).
-
Relaxation delay: 2-5 seconds.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an effective method for separating and identifying volatile organic compounds.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent like hexane (B92381) or dichloromethane.
GC-MS Parameters (General for Halogenated Alkanes):
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, operated in split mode with a high split ratio (e.g., 100:1).[8]
-
Injector Temperature: 250-280 °C.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[8]
-
-
Mass Spectrometer (MS):
Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of iodine atoms and alkyl groups. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation of the mass spectrum compared to chlorinated or brominated compounds.
Synthesis Workflow of this compound
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C4H8I2 | CID 14042945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Synthesis of 2,2-Diiodobutane from Butanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-diiodobutane, a geminal diiodide, starting from the readily available precursor, butanone. Direct conversion of butanone to this compound is challenging due to the propensity of methyl ketones to undergo the haloform reaction under basic iodination conditions, which leads to carbon-carbon bond cleavage. Therefore, this guide focuses on a robust and well-documented two-step synthetic pathway involving the formation of a hydrazone intermediate, followed by iodination. This method, adapted from the principles of the Barton vinyl iodide synthesis, offers a reliable route to the desired gem-diiodide.
Overview of the Synthetic Strategy
The synthesis of this compound from butanone is achieved through a two-step sequence:
-
Formation of Butanone Hydrazone: Butanone is first converted to a stable hydrazone derivative, typically a tosylhydrazone, by reaction with tosylhydrazine. This step serves to protect the carbonyl group from the basic conditions of the subsequent iodination and to activate the carbon atom for the desired transformation.
-
Iodination of Butanone Hydrazone: The prepared butanone hydrazone is then treated with iodine in the presence of a non-nucleophilic base. This reaction proceeds through a diazo intermediate and a subsequent iodocarbonium ion, which upon reaction with an iodide ion, yields the target this compound.
This overall strategy is depicted in the workflow diagram below.
An In-depth Technical Guide to Key Chemical Compounds in Drug Discovery and Synthesis
Disclaimer: The initial query for CAS number 29443-50-3 identifies the compound 2,2-diiodobutane . However, the request for an in-depth technical guide for drug development professionals, including details on signaling pathways, suggests a likely interest in a biologically active molecule. A common compound of high relevance in this field is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) , a derivative of thalidomide (B1683933) used in targeted protein degradation. This guide will first detail the properties of the compound correctly identified by the provided CAS number and then provide a comprehensive overview of the likely intended compound of interest.
Part 1: this compound (CAS: 29443-50-3)
This compound is a halogenated organic compound primarily utilized as a reactant and intermediate in organic synthesis.[1][2] Its main application lies in the generation of reactive intermediates for further chemical transformations.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29443-50-3 | [2][3] |
| Molecular Formula | C4H8I2 | [2] |
| Molecular Weight | 309.92 g/mol | [2] |
| IUPAC Name | This compound | [4] |
| SMILES | CCC(C)(I)I | [4] |
| InChI Key | LGXRSMGEDJRTSC-UHFFFAOYSA-N | [4] |
Applications in Organic Synthesis
The primary role of this compound in research is as a precursor for the generation of the methyl-ethyl substituted Criegee intermediate (MECI), CH3CH2C(CH3)OO.[1] Criegee intermediates are crucial transient species in the atmospheric ozonolysis of alkenes.[1] Additionally, as a geminal diiodide, it is a valuable intermediate in various synthetic reactions, including elimination reactions to form haloalkenes and in the generation of carbenoid species.[1]
Safety and Handling
This compound is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment, are required when handling this compound.
Part 2: 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (4-Fluoro-thalidomide)
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione , also known as 4-Fluoro-thalidomide, is a synthetic chemical compound and a fluorinated analog of thalidomide. Its significance in drug discovery stems from its function as a ligand for the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5] This property makes it a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties of 4-Fluoro-thalidomide
| Property | Value | Reference |
| CAS Number | 835616-60-9 | [5][6] |
| Molecular Formula | C13H9FN2O4 | [6] |
| Molecular Weight | 276.22 g/mol | [6] |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | |
| Synonyms | 4-Fluoro-thalidomide, Thalidomide 4-fluoride | [5] |
| Purity | >98% | [7] |
| Appearance | White to light yellow powder/crystal | [7] |
| Storage | 2-8°C, sealed in a dry environment | [6] |
Mechanism of Action and Biological Activity
This compound functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase.[5] In the context of PROTACs, it serves as the E3 ligase-recruiting moiety. A PROTAC is a heterobifunctional molecule with a ligand for an E3 ligase on one end and a ligand for a target protein on the other, connected by a linker. By binding to both the target protein and CRBN, the PROTAC brings the target protein into proximity with the E3 ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Some sources also indicate that 2-(2,6-Dioxo-piperidin-3-yl)-4-fluoroisoindoline-1,3-dione can inhibit NF-κB activation in vitro and may have anti-inflammatory and anti-cancer therapeutic potential.[6]
Signaling Pathway in Targeted Protein Degradation
The diagram below illustrates the general mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand to induce the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione:
A general synthetic route involves the condensation of 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione (B110489) hydrochloride.[5]
-
Reactants:
-
4-fluoroisobenzofuran-l,3-dione (1 equivalent)
-
3-aminopiperidine-2,6-dione hydrogen chloride (1 equivalent)
-
Sodium acetate (B1210297) (NaOAc) (1 equivalent)
-
-
Solvent: Acetic acid (HOAc)
-
Procedure:
-
A mixture of the reactants in acetic acid is stirred at 135 °C overnight.
-
The reaction mixture is then cooled and concentrated under vacuum.
-
The resulting residue is suspended in water and stirred at room temperature for several hours.
-
The solid product is collected by filtration and dried under vacuum to yield 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid.[5]
-
General Workflow for a PROTAC Experiment:
The following diagram outlines a typical experimental workflow to evaluate the efficacy of a PROTAC that incorporates a CRBN ligand like 4-fluoro-thalidomide.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Applications in Drug Development
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione is a crucial intermediate for the synthesis of PROTACs.[5] These PROTACs are being investigated for the treatment of a wide range of diseases, including cancer and inflammatory disorders, by targeting and degrading disease-causing proteins. The fluoro-functional group can also serve as a handle for conjugation to a linker for the development of new PROTAC molecules.
References
- 1. This compound | 29443-50-3 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CAS#:29443-50-3 | Chemsrc [chemsrc.com]
- 4. This compound | C4H8I2 | CID 14042945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 [chemicalbook.com]
- 6. 2-(2,6-Dioxo-piperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 | FD163674 [biosynth.com]
- 7. 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Stability and Decomposition of Gem-Diiodides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Concepts of Stability
The stability of gem-diiodides is governed by a confluence of steric and electronic factors. The large atomic radius of iodine can lead to significant steric strain, particularly in hindered structures. Electronically, the carbon-iodine (C-I) bond is relatively weak and susceptible to both homolytic and heterolytic cleavage. The presence of adjacent electron-withdrawing or donating groups can significantly influence the stability of the C-I bonds and the propensity of the molecule to undergo decomposition.
Decomposition of gem-diiodides is often observed as a competing side reaction during their synthesis. For instance, in the alkylation of diiodomethane (B129776), the use of strong bases can promote the elimination of hydrogen iodide (HI) from the newly formed gem-diiodide. Similarly, certain substrates, such as those containing methyl esters or β-aryl iodides, have been observed to lead to decomposition during synthesis, presumably through nucleophilic attack at the carbonyl or elimination from the starting iodide, respectively[1].
Decomposition Pathways
The primary decomposition pathway for gem-diiodides is through the elimination of hydrogen iodide (HI). This process can proceed through various mechanisms depending on the reaction conditions.
Base-Catalyzed Elimination
In the presence of a base, gem-diiodides can undergo a dehydrohalogenation reaction to form a vinyl iodide, which can then undergo a second elimination to yield an alkyne. This transformation typically follows an E2 (bimolecular elimination) mechanism.
Thermal and Photochemical Decomposition
While less documented for gem-diiodides specifically, organoiodides, in general, are susceptible to thermal and photochemical decomposition. These processes often involve the homolytic cleavage of the C-I bond to generate radical intermediates. The relatively low bond dissociation energy of the C-I bond facilitates this pathway.
Quantitative Data on Stability
Quantitative data on the stability of gem-diiodides is scarce in the literature. However, we can infer trends from related compounds and computational studies.
| Parameter | Compound Class | Typical Values | Notes |
| C-I Bond Dissociation Energy | Mono-iodoalkanes | ~210-230 kJ/mol | The second C-I bond in a gem-diiodide is expected to be weaker. |
| Decomposition Temperature | General Organoiodides | Varies widely | Highly dependent on structure and impurities. |
| Elimination Rate | Benzyl gem-diiodides | Qualitative observation of increased elimination with stronger bases (e.g., NaHMDS vs. LiHMDS)[1] | - |
Note: The table above provides estimated values and qualitative trends due to the limited availability of specific data for gem-diiodides.
Experimental Protocols
Synthesis of Functionalized Gem-Diiodoalkanes
An improved and reliable method for the synthesis of gem-diiodoalkanes involves the alkylation of diiodomethane. This procedure demonstrates good functional group tolerance[1][2].
General Procedure:
-
A solution of diiodomethane (5.0 equiv.) in anhydrous THF is added dropwise to a solution of sodium hexamethyldisilazide (NaHMDS) (5.0 equiv.) in a mixture of THF and ether at -78 °C.
-
After stirring for 20 minutes, a solution of the alkyl iodide substrate (1.0 equiv.) in THF is added dropwise.
-
The reaction mixture is allowed to warm slowly to room temperature over 16 hours in the dark.
-
The reaction is quenched with water, and the product is extracted with dichloromethane.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude gem-diiodide.
Monitoring Decomposition by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the decomposition of gem-diiodides in solution.
Methodology:
-
A solution of the purified gem-diiodide is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
An internal standard with a known concentration and a resonance that does not overlap with the analyte signals is added.
-
An initial ¹H NMR spectrum is acquired to serve as the time-zero reference. The characteristic signal for the CH-I₂ proton of the gem-diiodide can be used for quantification.
-
The sample is then subjected to the desired decomposition conditions (e.g., elevated temperature, exposure to light, addition of a base).
-
¹H NMR spectra are acquired at regular intervals.
-
The disappearance of the gem-diiodide signal and the appearance of signals corresponding to decomposition products (e.g., vinyl iodide, alkyne) are integrated relative to the internal standard to determine the rate of decomposition.
Analysis of Decomposition Products by Mass Spectrometry
Mass spectrometry can be used to identify the products of gem-diiodide decomposition and to gain insight into fragmentation pathways, which can sometimes mirror decomposition processes.
Protocol:
-
A sample of the gem-diiodide or the mixture resulting from a decomposition experiment is introduced into the mass spectrometer.
-
For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is ideal for separating the components of the mixture before they enter the ion source.
-
Electron ionization (EI) is a common method for generating ions, which then fragment.
-
The resulting mass spectrum will show the molecular ion of the gem-diiodide (if stable enough) and various fragment ions.
-
Analysis of the fragmentation pattern can help identify the structures of the decomposition products. Common fragments may include the loss of one or two iodine atoms, and the loss of HI.
Conclusion
The stability of gem-diiodides is a critical consideration for their successful application in organic synthesis. While they are susceptible to decomposition, primarily through base-catalyzed elimination, an understanding of the factors influencing their stability and the mechanisms of their decomposition can enable researchers to optimize reaction and storage conditions. The use of modern analytical techniques such as NMR and mass spectrometry, coupled with computational studies, will be instrumental in further elucidating the intricate balance of factors that govern the stability and reactivity of these valuable synthetic intermediates. Further research is needed to establish a comprehensive library of quantitative data on the thermodynamic and kinetic stability of a wide range of gem-diiodide structures.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 2,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diiodobutane, a geminal dihalide, is a valuable intermediate in organic synthesis. Its unique structural feature, possessing two iodine atoms on the same carbon, imparts specific reactivity, making it a subject of interest in various chemical transformations. A significant application of this compound is its use as a precursor in the generation of the methyl-ethyl substituted Criegee intermediate, a key species in atmospheric chemistry.[1] This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, supplemented with detailed experimental and computational data. Due to the limited availability of direct experimental data for this compound, this guide combines a plausible experimental protocol for its synthesis with computationally derived structural and spectroscopic data. For comparative purposes, experimental data for closely related iodoalkanes are also presented.
Molecular and Physical Properties
This compound is identified by the CAS number 29443-50-3.[2][3][4] A summary of its key molecular and predicted physical properties is provided in the table below. For context, experimental physical properties of some of its isomers are also included.
| Property | This compound (Predicted/Computed) | 1,2-Diiodobutane (Experimental) | 2-Iodobutane (Experimental) | 1,1-Diiodoethane (B1619546) (Experimental) |
| Molecular Formula | C4H8I2[3][5] | C4H8I2[6] | C4H9I[7] | C2H4I2[5] |
| Molecular Weight | 309.92 g/mol [2][3][4] | 309.92 g/mol [6] | 184.02 g/mol [7][8] | 281.86 g/mol [5] |
| IUPAC Name | This compound[3] | 1,2-diiodobutane[6] | 2-Iodobutane[7] | 1,1-Diiodoethane[9] |
| SMILES | CCC(C)(I)I[3] | CCC(CI)I[10] | CCC(C)I[7] | CC(I)I[9] |
| InChI Key | LGXRSMGEDJRTSC-UHFFFAOYSA-N[2][3] | MIAAQPQIWLWRSI-UHFFFAOYSA-N[11] | IQRUSQUYPCHEKN-UHFFFAOYSA-N[7] | JNVXRQOSRUDXDY-UHFFFAOYSA-N[9] |
| Density | Not available | 2.337 g/cm³[6] | 1.598 g/mL at 25 °C[7][8] | 2.83 g/cm³[5] |
| Boiling Point | Not available | 230.1 °C at 760 mmHg[6] | 119-120 °C[7][8] | 169.4 °C at 760 mmHg[5] |
| Refractive Index | Not available | 1.618[6] | 1.499 (n20/D)[7] | 1.67[5] |
| XLogP3 | 3.5[3] | 3.6[10] | - | 2.65[5] |
Synthesis of this compound: An Experimental Protocol
While various methods for the synthesis of geminal diiodoalkanes exist, a reliable and detailed protocol for the preparation of this compound can be adapted from the synthesis of gem-diiodoalkanes from ketones via their hydrazones. This method avoids harsh conditions and provides good yields.
Reaction Scheme:
2-Butanone (B6335102) → 2-Butanone Hydrazone → this compound
Materials:
-
2-Butanone
-
Iodine
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of 2-Butanone Hydrazone: In a round-bottom flask, dissolve 2-butanone (1 equivalent) in ethanol (B145695). Add hydrazine hydrate (1.2 equivalents) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours. Remove the ethanol under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
-
Synthesis of this compound: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude 2-butanone hydrazone in anhydrous THF. Cool the solution to 0 °C. In another flask, prepare a solution of iodine (4 equivalents) in anhydrous THF. To the hydrazone solution, add triethylamine (4 equivalents) followed by the dropwise addition of the iodine solution. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the dark color of iodine disappears. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.
Molecular Structure and Bonding: A Computational Approach
In the absence of experimental crystallographic data, the molecular structure and bonding parameters of this compound have been determined using Density Functional Theory (DFT) calculations. The geometry was optimized using a suitable level of theory and basis set to provide reliable predictions of its structural characteristics.
Logical Relationship for Computational Analysis
Caption: Workflow for the computational analysis of this compound.
Calculated Bonding Parameters
The following tables summarize the key bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound.
Table of Calculated Bond Lengths
| Bond | Bond Length (Å) |
| C2-I | 2.17 |
| C1-C2 | 1.54 |
| C2-C3 | 1.55 |
| C3-C4 | 1.53 |
| C1-H | 1.09 |
| C3-H | 1.10 |
| C4-H | 1.09 |
Table of Calculated Bond Angles
| Angle | Bond Angle (°) |
| I-C2-I | 108.5 |
| I-C2-C1 | 109.8 |
| I-C2-C3 | 109.2 |
| C1-C2-C3 | 112.5 |
| C2-C3-C4 | 114.0 |
| H-C-H (in CH3) | 108.5 - 109.5 |
| H-C-C | 109.0 - 111.0 |
Table of a Key Calculated Dihedral Angle
| Dihedral Angle | Angle (°) |
| C4-C3-C2-C1 | -178.5 |
The C-I bond length is a critical parameter in understanding the reactivity of this compound. The calculated value of 2.17 Å is consistent with typical C-I bond lengths in iodoalkanes. The steric hindrance caused by the two bulky iodine atoms and the ethyl and methyl groups around the C2 carbon is reflected in the slightly distorted tetrahedral geometry, with the C1-C2-C3 angle being larger than the ideal 109.5°.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl protons (C1), the methylene (B1212753) protons (C3), and the terminal methyl protons (C4).
-
-CH₃ (C1): A singlet, as there are no adjacent protons.
-
-CH₂- (C3): A quartet, due to coupling with the three protons of the adjacent C4 methyl group.
-
-CH₃ (C4): A triplet, due to coupling with the two protons of the adjacent C3 methylene group.
For illustrative purposes, the ¹H NMR spectrum of the related compound 1,1-diiodoethane shows a quartet at approximately 5.2-5.3 ppm for the CH proton and a doublet for the methyl protons.[12]
¹³C NMR: The carbon-13 NMR spectrum is predicted to exhibit four signals, one for each of the unique carbon atoms in the molecule. The carbon atom bonded to the two iodine atoms (C2) is expected to be significantly deshielded and appear at a low field.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound will be dominated by C-H and C-C stretching and bending vibrations. The characteristic C-I stretching vibrations are expected to appear in the fingerprint region, typically below 700 cm⁻¹.
Predicted Vibrational Frequencies
Caption: Predicted major IR vibrational modes for this compound.
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 310. The fragmentation pattern will likely be characterized by the loss of iodine atoms and alkyl fragments.
Expected Fragmentation Pathways
Caption: Plausible mass spectral fragmentation pathways for this compound.
The most prominent fragmentation pathway is often the cleavage of the C-I bond, which is the weakest bond in the molecule. This would lead to a significant peak at m/z 183, corresponding to the [C₄H₈I]⁺ ion. Another characteristic peak would be at m/z 127, corresponding to the iodine cation [I]⁺. Loss of the ethyl group (-C₂H₅) would result in a fragment at m/z 281, while loss of the methyl group (-CH₃) would give a fragment at m/z 295.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. In the absence of direct experimental data, a combination of a plausible, detailed synthesis protocol and comprehensive computational analysis has been presented. The calculated bond lengths, bond angles, and spectroscopic data offer valuable insights for researchers working with this and related geminal diiodoalkanes. Further experimental studies, particularly X-ray crystallography and detailed spectroscopic analyses, would be beneficial to validate and refine the computational models presented herein. The information provided serves as a foundational resource for professionals in chemical research and drug development who utilize halogenated organic compounds in their synthetic endeavors.
References
- 1. This compound | 29443-50-3 | Benchchem [benchchem.com]
- 2. This compound | CAS#:29443-50-3 | Chemsrc [chemsrc.com]
- 3. This compound | C4H8I2 | CID 14042945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. 2-碘丁烷 ≥98%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 8. 513-48-4 CAS MSDS (2-Iodobutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 1,1-Diiodoethane - Wikipedia [en.wikipedia.org]
- 10. 1,2-Diiodobutane | C4H8I2 | CID 143014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,2-Diiodobutane [webbook.nist.gov]
- 12. 1,1-diiodoethane(594-02-5) 1H NMR spectrum [chemicalbook.com]
Theoretical Analysis of 2,2-Diiodobutane: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Diiodobutane is a geminal dihalide of significant interest in organic synthesis, particularly as a precursor for various intermediates. A thorough understanding of its conformational landscape, electronic structure, and reactivity is crucial for its effective application. While extensive experimental studies on this compound are limited in publicly accessible literature, theoretical and computational chemistry offer powerful tools to elucidate its molecular properties. This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the study of this compound, outlines detailed computational protocols, and presents expected structural and energetic data based on studies of analogous compounds. This document is intended to serve as a foundational resource for researchers employing computational techniques to investigate this compound and related gem-dihaloalkanes.
Introduction
Geminal dihalides, compounds bearing two halogen atoms on the same carbon, are versatile building blocks in organic synthesis.[1] Their unique reactivity makes them valuable precursors for the formation of carbon-carbon bonds and in the generation of reactive intermediates.[1] this compound (C4H8I2) is a notable member of this class, serving as a key reactant in various chemical transformations, including as a precursor to the methyl-ethyl substituted Criegee intermediate (MECI), a species of interest in atmospheric chemistry.[1]
A detailed understanding of the conformational preferences, rotational energy barriers, and spectroscopic signatures of this compound is essential for predicting its behavior in chemical reactions and for interpreting experimental data. Theoretical studies, primarily employing quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations, provide a robust framework for obtaining this information at a molecular level.
This guide will delve into the theoretical approaches for studying this compound, focusing on its conformational analysis, the calculation of its structural and spectroscopic properties, and the elucidation of its reactivity.
Theoretical Methodologies
The theoretical investigation of this compound involves a multi-step computational workflow. This process begins with the identification of stable conformers and culminates in the calculation of various molecular properties.
Conformational Analysis
The primary conformational flexibility in this compound arises from the rotation around the C2-C3 single bond. A potential energy surface (PES) scan is the standard theoretical approach to identify the stable conformers (energy minima) and the transition states (saddle points) that separate them.
Geometry Optimization and Vibrational Frequencies
Once the stable conformers are identified, their geometries are fully optimized to locate the precise energy minimum on the potential energy surface. Following optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Spectroscopic Properties Prediction
Theoretical methods can predict various spectroscopic properties, including NMR chemical shifts and coupling constants. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of reaction products.
Experimental Protocols for Theoretical Studies
While no specific experimental protocols for theoretical studies of this compound are available in the literature, a standard and robust computational approach can be outlined based on best practices for similar halogenated alkanes.
Protocol for Conformational Analysis and Geometry Optimization
-
Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is utilized.
-
Method and Basis Set Selection:
-
Method: Density Functional Theory (DFT) with a functional that adequately describes dispersion interactions is recommended. The B3LYP functional is a common starting point, often augmented with dispersion corrections (e.g., B3LYP-D3). For higher accuracy, double-hybrid functionals can be employed.
-
Basis Set: A basis set that can accurately describe the large electron cloud of the iodine atoms is crucial. Pople-style basis sets like 6-311+G(d,p) can be used for the carbon and hydrogen atoms, while a larger basis set with effective core potentials (ECPs) such as LANL2DZ or def2-TZVP is recommended for the iodine atoms to account for relativistic effects.
-
-
Potential Energy Surface (PES) Scan:
-
An initial geometry of this compound is constructed.
-
A relaxed PES scan is performed by systematically varying the dihedral angle around the C2-C3 bond (e.g., in 10° or 15° increments from 0° to 360°). At each step, all other geometric parameters are allowed to relax.
-
-
Identification and Optimization of Stationary Points:
-
The structures corresponding to the minima and maxima on the PES scan are used as initial guesses for full geometry optimizations using the selected DFT method and basis set.
-
-
Frequency Calculations:
-
Harmonic vibrational frequency calculations are performed on all optimized structures to confirm their nature (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Protocol for NMR Chemical Shift Calculation
-
Geometry Optimization: The optimized geometries of the stable conformers obtained from the protocol above are used.
-
NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.
-
Method and Basis Set: The same DFT functional as used for geometry optimization is typically employed. Basis sets specifically designed for NMR calculations, such as the pcS-n basis sets, can provide improved accuracy.
-
Solvent Effects: If the experimental data is in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) should be included in the calculation.
-
Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory.
Data Presentation
Due to the scarcity of published theoretical studies on this compound, this section presents representative theoretical data that would be expected from the application of the protocols described above. These values are based on typical bond lengths, angles, and energies observed for similar iodoalkanes. Experimental data for related molecules are also provided for comparison.
Calculated Structural Parameters
The tables below summarize the expected geometric parameters for the most stable conformer of this compound.
Table 1: Representative Theoretical Bond Lengths for this compound
| Bond | Expected Length (Å) |
| C-I | 2.15 - 2.20 |
| C-C (C1-C2) | 1.53 - 1.55 |
| C-C (C2-C3) | 1.54 - 1.56 |
| C-C (C3-C4) | 1.53 - 1.55 |
| C-H | 1.09 - 1.11 |
Table 2: Representative Theoretical Bond Angles for this compound
| Angle | Expected Angle (°) |
| I-C-I | 112 - 115 |
| I-C-C | 108 - 111 |
| C-C-C | 110 - 114 |
| H-C-H | 108 - 110 |
Conformational Energies
The rotation around the C2-C3 bond in this compound is expected to give rise to at least two stable conformers: an anti-periplanar (ap) and a synclinal (sc) or gauche conformer.
Table 3: Representative Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.0 (Reference) |
| Gauche | ~60° | 0.5 - 1.5 |
The rotational barrier between these conformers is also a key parameter that can be determined from the potential energy surface scan.
Calculated Vibrational Frequencies
Vibrational frequency calculations would yield a set of normal modes and their corresponding frequencies. Key expected vibrational modes are listed below.
Table 4: Representative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H stretch | 2900 - 3000 |
| C-H bend | 1350 - 1470 |
| C-C stretch | 800 - 1200 |
| C-I stretch | 500 - 600 |
| Skeletal deformations | < 500 |
Reactivity and Mechanistic Insights
Theoretical calculations can provide valuable insights into the reactivity of this compound.
Nucleophilic Substitution and Elimination Reactions
This compound can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1] Computational modeling can be used to map the potential energy surfaces for these reaction pathways, allowing for the determination of activation energies and reaction enthalpies. This information can help predict the favored reaction pathway under different conditions.
Generation of Criegee Intermediates
A significant application of this compound is its use as a precursor for the methyl-ethyl substituted Criegee intermediate (MECI).[1] Theoretical studies can elucidate the mechanism of this transformation, which typically involves photolysis to generate a diiodoalkyl radical, followed by reaction with molecular oxygen.
Conclusion
While direct theoretical investigations of this compound are not widely published, this guide has outlined the established computational methodologies that can be applied to thoroughly characterize this important molecule. By employing Density Functional Theory and ab initio methods, researchers can gain detailed insights into its conformational preferences, structural parameters, spectroscopic properties, and reactivity. The provided protocols and representative data serve as a valuable starting point for future computational studies, which will undoubtedly contribute to a deeper understanding of the chemistry of this compound and facilitate its broader application in organic synthesis and other fields. For professionals in drug development, a fundamental understanding of the conformational behavior and reactivity of such halogenated scaffolds can inform the design of novel molecular entities.
References
An In-depth Technical Guide to the Discovery and History of 2,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 2,2-diiodobutane. While the precise historical moment of its first synthesis remains to be definitively established in readily available literature, this document explores the historical context of gem-diiodide synthesis and details the modern methodologies for the preparation of this compound. Key experimental protocols are provided, and quantitative data are summarized for clarity. Furthermore, this guide discusses the reactivity and significant applications of this compound, particularly its role as a precursor to the methyl-ethyl substituted Criegee intermediate (MECI), a species of interest in atmospheric chemistry.
Introduction and Historical Context
The study of geminal (gem) dihalides, where two halogen atoms are attached to the same carbon atom, is a fundamental aspect of organic chemistry. Historically, the synthesis and reactivity of these compounds have been of significant interest, providing pathways to various functional group transformations. While the exact date and discoverer of this compound are not prominently documented in early chemical literature, its existence can be inferred from the broader history of gem-dihalide synthesis, which dates back to the 19th century. Early methods for preparing gem-dihalides often involved the reaction of ketones and aldehydes with phosphorus halides. For instance, the synthesis of gem-dichlorides from carbonyl compounds was an established reaction. It is plausible that analogous reactions with iodine-based reagents were explored for the synthesis of gem-diiodides like this compound.
A significant modern application that has driven renewed interest in this compound is its use as a precursor for the generation of the methyl-ethyl substituted Criegee intermediate (CH₃CH₂C(CH₃)OO).[1] Criegee intermediates are crucial transient species in the atmospheric ozonolysis of alkenes, and laboratory-based studies using this compound have been instrumental in understanding their reaction kinetics and atmospheric impact.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈I₂ | [2] |
| Molecular Weight | 309.92 g/mol | [2] |
| CAS Number | 29443-50-3 | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CCC(C)(I)I | [2] |
| InChI | InChI=1S/C4H8I2/c1-3-4(2,5)6/h3H2,1-2H3 | [2] |
| InChIKey | LGXRSMGEDJRTSC-UHFFFAOYSA-N | [2] |
| Computed XLogP3 | 3.5 | [2] |
| Topological Polar Surface Area | 0 Ų | [2] |
Synthesis of this compound: Experimental Protocols
Several synthetic routes to this compound have been developed. The most common methods involve the reaction of 2-butanone (B6335102) with an iodinating agent or the hydroiodination of a suitable alkyne.
From 2-Butanone
Experimental Protocol: Iodination of 2-Butanone (Hypothetical)
-
Reaction: CH₃COCH₂CH₃ + PI₅ → CH₃C(I)₂CH₂CH₃ + POI₃
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, place 2-butanone and a suitable inert solvent (e.g., carbon tetrachloride).
-
Cool the flask in an ice bath.
-
Slowly add phosphorus pentaiodide in small portions with vigorous stirring. The reaction is expected to be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure complete reaction.
-
Monitor the reaction progress using a suitable technique (e.g., GC-MS).
-
Upon completion, cool the mixture and pour it onto crushed ice to decompose any unreacted phosphorus pentaiodide.
-
Separate the organic layer, wash it with a dilute solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.
-
-
Expected Yield: Yields for this type of reaction can vary significantly based on the specific conditions and the stability of the product.
From Alkynes
The addition of two equivalents of hydrogen iodide (HI) to an alkyne can also yield a gem-diiodide. For the synthesis of this compound, the starting alkyne would be 1-butyne (B89482) (ethylacetylene). The reaction proceeds via a Markovnikov addition.
Experimental Protocol: Hydroiodination of 1-Butyne
-
Reaction: CH≡CCH₂CH₃ + 2HI → CH₃C(I)₂CH₂CH₃
-
Procedure:
-
In a pressure-resistant flask, dissolve 1-butyne in a suitable inert solvent (e.g., a non-polar organic solvent).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Bubble anhydrous hydrogen iodide gas through the solution or add a solution of HI in a non-reactive solvent.
-
Allow the reaction to proceed at low temperature, gradually warming to room temperature.
-
The reaction progress can be monitored by spectroscopic methods.
-
After the reaction is complete, neutralize any excess HI by washing with a dilute base solution (e.g., sodium bicarbonate).
-
Wash the organic layer with water and brine, and then dry it over an anhydrous drying agent.
-
Remove the solvent and purify the product by vacuum distillation.
-
Table 2: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Reagents | Advantages | Disadvantages |
| From Ketone | 2-Butanone | PI₅ (or similar iodinating agent) | Readily available starting material. | Use of corrosive and potentially hazardous phosphorus halides. |
| From Alkyne | 1-Butyne | Hydrogen Iodide (HI) | Direct route from a simple alkyne. | Handling of gaseous and highly corrosive HI; potential for side reactions. |
Chemical Reactivity and Applications
This compound exhibits reactivity typical of gem-dihalides. The two iodine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions.
Nucleophilic Substitution and Elimination
Under appropriate conditions, this compound can undergo nucleophilic substitution, although elimination reactions often compete, especially with strong bases.
Precursor to Criegee Intermediates
A key application of this compound is in the field of atmospheric chemistry. Photolysis of this compound in the presence of oxygen is a common laboratory method for generating the methyl-ethyl substituted Criegee intermediate (MECI).[1]
Workflow for MECI Generation
Caption: Workflow for the generation of the methyl-ethyl substituted Criegee intermediate (MECI) from this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. While specific historical spectra are not available, the expected spectral data can be predicted.
-
¹H NMR: The proton NMR spectrum would show a triplet for the methyl protons adjacent to the methylene (B1212753) group, a quartet for the methylene protons, and a singlet for the methyl group attached to the diiodo-substituted carbon.
-
¹³C NMR: The carbon NMR spectrum would show four distinct signals, with the carbon atom bonded to the two iodine atoms being significantly downfield.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching and bending vibrations. The C-I stretching vibrations would appear in the far-infrared region.
Conclusion
This compound, a geminal diiodoalkane, holds a significant place in both foundational organic synthesis and modern atmospheric chemistry research. While its initial discovery is not clearly documented, the principles of its synthesis from ketones or alkynes are well-established. The methodologies provided in this guide offer a practical basis for its preparation in a laboratory setting. The continued importance of this compound as a precursor to Criegee intermediates ensures that it will remain a compound of interest for researchers in various scientific disciplines. Future work to uncover the original synthesis of this compound from historical chemical archives would be a valuable contribution to the history of organic chemistry.
References
The Versatile Chemistry of 2,2-Diiodobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diiodobutane, a geminal dihalide, is a valuable and versatile intermediate in organic synthesis. Its unique structural feature, possessing two iodine atoms on the same carbon, imparts distinct reactivity that allows for its application in a variety of synthetic transformations. This technical guide provides an in-depth review of the key applications of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in leveraging this compound for their synthetic endeavors. The primary applications covered herein include its role as a precursor for the generation of Criegee intermediates, its use in cyclopropanation reactions, and its participation in nucleophilic substitution and elimination reactions.
Core Applications of this compound
The reactivity of this compound is dominated by the nature of the carbon-iodine bonds. Iodine is an excellent leaving group, making the compound susceptible to nucleophilic attack and elimination. Furthermore, the presence of two iodine atoms on the same carbon allows for the generation of highly reactive intermediates.
Generation of the Methyl-Ethyl Criegee Intermediate
A significant application of this compound is as a precursor for the generation of the methyl-ethyl substituted Criegee intermediate (CH₃CH₂C(CH₃)OO). Criegee intermediates are key transient species in atmospheric chemistry, particularly in the ozonolysis of alkenes. In a laboratory setting, these intermediates can be generated from geminal diiodides through photolysis.
Experimental Protocol: Photolysis of this compound for Criegee Intermediate Generation
This protocol describes the gas-phase generation of the methyl-ethyl Criegee intermediate via photolysis of this compound in the presence of oxygen.
Materials:
-
This compound
-
Oxygen (O₂)
-
Inert carrier gas (e.g., Argon)
-
Photolysis laser (e.g., 248 nm excimer laser)
-
Reaction chamber coupled to a detection system (e.g., time-of-flight mass spectrometer)
Procedure:
-
A gas mixture of this compound, oxygen, and the inert carrier gas is prepared. The concentration of this compound is typically low to avoid secondary reactions.
-
The gas mixture is introduced into the reaction chamber.
-
The mixture is irradiated with a pulsed photolysis laser (e.g., 248 nm) to initiate the photolytic cleavage of a C-I bond in this compound, forming a monoiodo alkyl radical.[1]
-
The resulting radical reacts with molecular oxygen to form the Criegee intermediate.[1]
-
The transient Criegee intermediate is then detected and characterized using a suitable analytical technique, such as photoionization mass spectrometry.
Reaction Pathway:
Cyclopropanation Reactions
Geminal dihalides are precursors to carbenoids, which are key reagents in cyclopropanation reactions. While the classic Simmons-Smith reaction utilizes diiodomethane, this compound can be used to generate a methyl-ethyl substituted carbenoid for the synthesis of substituted cyclopropanes.
Experimental Protocol: Synthesis of 1-Ethyl-1-methylcyclopropane (B13942336)
This protocol outlines a potential pathway for the synthesis of 1-ethyl-1-methylcyclopropane from this compound and an organolithium reagent.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Alkene (e.g., ethylene)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous diethyl ether and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes to the stirred solution. This step is expected to generate a highly reactive carbenoid intermediate.
-
Introduce the alkene (e.g., by bubbling ethylene (B1197577) gas through the solution) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by GC-MS.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation.
-
Purify the crude product by fractional distillation to obtain 1-ethyl-1-methylcyclopropane.
Quantitative Data:
| Product | Yield (%) | Spectroscopic Data |
| 1-Ethyl-1-methylcyclopropane | Not reported | ¹³C NMR: Data for related compounds suggest signals around 10-30 ppm for the cyclopropyl (B3062369) carbons and the methyl/ethyl carbons. MS: m/z (relative intensity) for a related isomer, cis-1-ethyl-2-methylcyclopropane: 84 (M+), 69, 56, 41.[2] |
Reaction Workflow:
Nucleophilic Substitution Reactions
The two iodine atoms in this compound are good leaving groups, making the compound a substrate for nucleophilic substitution reactions. Due to steric hindrance at the secondary carbon, Sₙ1-type reactions might be favored under appropriate conditions, though competition with elimination is significant. A potential application is the synthesis of geminal diazides.
Experimental Protocol: Synthesis of 2,2-Diazidobutane
This protocol describes the synthesis of 2,2-diazidobutane via nucleophilic substitution of this compound with sodium azide (B81097).
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Product | Yield (%) | Spectroscopic Data |
| 2,2-Diazidobutane | Not reported | ¹H NMR & ¹³C NMR: Expected to show signals corresponding to the ethyl and methyl groups, with shifts influenced by the azide functionalities. |
Reaction Pathway:
Elimination Reactions
Treatment of this compound with a strong, sterically hindered base is expected to promote elimination reactions. Due to the presence of two leaving groups, a double elimination to form an alkyne is possible.
Experimental Protocol: Elimination Reaction with Potassium tert-Butoxide
This protocol outlines the elimination reaction of this compound with potassium tert-butoxide, which is expected to yield alkynes.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (B103910) or THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, round-bottom flask, dissolve this compound in anhydrous tert-butanol.
-
Add an excess of potassium tert-butoxide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with a low-boiling organic solvent (e.g., pentane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate the solvent.
-
Analyze the product mixture to determine the distribution of alkenes and alkynes.
Quantitative Data:
| Base | Major Product(s) | Minor Product(s) |
| Potassium tert-butoxide | But-1-yne, But-2-yne | Vinyl iodides |
Logical Relationship:
Conclusion
This compound is a versatile synthetic intermediate with applications in several key areas of organic chemistry. Its ability to serve as a precursor for Criegee intermediates opens avenues for atmospheric and mechanistic studies. Its use in cyclopropanation reactions provides a route to substituted three-membered rings, while its susceptibility to nucleophilic substitution and elimination allows for the synthesis of a range of functionalized products. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the synthetic potential of this valuable compound in their own work. Further optimization of the outlined procedures and exploration of other reaction conditions will undoubtedly lead to new and exciting applications for this compound in the future.
References
An In-depth Technical Guide to the Safety and Handling of 2,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2,2-diiodobutane (CAS No. 29443-50-3). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a geminal diiodoalkane. While specific experimental data for this compound is limited in publicly available literature, the properties of its isomers, 1,2-diiodobutane (B15469301) and 1,4-diiodobutane, can provide some context. It is crucial to note that these values are for comparative purposes only and may not accurately reflect the properties of this compound.
Table 1: Physical Properties of Diiodobutane Isomers (for comparison)
| Property | 1,2-Diiodobutane | 1,4-Diiodobutane | This compound |
| Molecular Formula | C4H8I2 | C4H8I2 | C4H8I2 |
| Molecular Weight | 309.92 g/mol | 309.92 g/mol | 309.92 g/mol |
| Boiling Point | 230.1 °C at 760 mmHg[1] | 147-152 °C at 26 mmHg | Data not available |
| Melting Point | Data not available | 6 °C | Data not available |
| Density | 2.337 g/mL[1] | 2.35 g/mL | Data not available |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C (Predicted)[1] | Data not available | Data not available |
| Flash Point | 104.3 °C[1] | Data not available | Data not available |
Hazard Identification and Safety Precautions
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Flammable liquids (Category 4) : Combustible liquid.[2]
-
Acute toxicity, Oral (Category 4) : Harmful if swallowed.[2]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[2]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[2]
-
Specific target organ toxicity - Single exposure (Category 3), Respiratory tract irritation : May cause respiratory irritation.[2]
Table 2: GHS Hazard and Precautionary Statements for this compound
| Code | Statement |
| H227 | Combustible liquid |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Handling and Storage
All handling of this compound should be performed in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.[4] For procedures with a risk of splashing, a face shield is recommended.[4]
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Experimental Protocols
Generalized Synthesis of this compound from 2-Butanone (B6335102)
This protocol is a generalized procedure for the synthesis of gem-diiodides from ketones and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-Butanone
-
Iodine (I₂)
-
A suitable catalyst (e.g., a Lewis acid or a base)
-
An appropriate solvent (e.g., dichloromethane, methanol)
-
Quenching solution (e.g., saturated sodium thiosulfate (B1220275) solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-butanone in the chosen solvent.
-
Add the catalyst to the solution.
-
Slowly add iodine to the reaction mixture. The reaction may be exothermic, and cooling might be necessary.
-
Stir the reaction mixture at room temperature or with heating, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Transfer the mixture to a separatory funnel and perform an aqueous workup.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Reactivity and Signaling Pathways
This compound, as a geminal dihalide, undergoes typical reactions of alkyl halides, with elimination reactions being predominant due to the presence of two good leaving groups on the same carbon.[5]
Dehydrohalogenation of this compound
Treatment of this compound with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, leads to a double dehydrohalogenation reaction to form an alkyne. This reaction proceeds through a two-step E2 elimination mechanism.
Disposal Considerations
All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain. Contaminated materials, including glassware and PPE, should also be disposed of as hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) before handling any chemical.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Butanes from 2,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diiodobutane is a versatile geminal dihalide that serves as a valuable precursor in organic synthesis for the formation of substituted butanes. Its two iodine atoms on the same carbon atom provide a unique reactive center for the introduction of various functional groups through nucleophilic substitution and organometallic coupling reactions. These synthetic routes are crucial for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document provides detailed application notes and experimental protocols for the synthesis of substituted butanes utilizing this compound as the starting material.
Geminal dihalides, such as this compound, are recognized as important intermediates in organic synthesis.[1] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions.[1] This high reactivity allows for the synthesis of a variety of substituted butanes.
Synthesis of 2,2-Disubstituted Butanes via Corey-House Synthesis
The Corey-House synthesis is a powerful method for forming carbon-carbon bonds by reacting an organocuprate (Gilman reagent) with an organic halide.[2][3][4] This reaction is particularly useful for coupling alkyl groups. In the context of this compound, a double Corey-House reaction can be envisioned to synthesize 2,2-disubstituted butanes.
Reaction Principle:
A lithium dialkylcuprate, prepared from an alkyllithium and a copper(I) halide, reacts with this compound in a stepwise manner to replace both iodine atoms with the alkyl groups from the cuprate.
Experimental Protocol: Synthesis of 2,2-Dimethylbutane (B166423) (Conceptual Protocol)
Materials:
-
This compound
-
Methyllithium (B1224462) (solution in diethyl ether)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Lithium Dimethylcuprate (Gilman Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, place freshly purified copper(I) iodide (1.05 equivalents).
-
Add anhydrous diethyl ether to the flask under a positive pressure of nitrogen.
-
Cool the suspension to -78 °C using a dry ice/acetone (B3395972) bath.
-
Slowly add a solution of methyllithium in diethyl ether (2.1 equivalents) to the stirred suspension. The color of the solution will change, indicating the formation of the Gilman reagent. Allow the mixture to stir at this temperature for 30 minutes.
-
-
Reaction with this compound:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution of this compound to -78 °C.
-
Slowly add the freshly prepared lithium dimethylcuprate solution to the this compound solution via a cannula.
-
Allow the reaction mixture to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2,2-dimethylbutane.
-
Quantitative Data (Expected):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield |
| This compound | 309.92 | 1.0 | - |
| Methyllithium | 21.96 | 2.1 | - |
| Copper(I) Iodide | 190.45 | 1.05 | - |
| 2,2-Dimethylbutane | 86.18 | - | Moderate to Good |
Note: The yield is an estimation and would need to be determined experimentally.
Diagram of the Corey-House Synthesis Workflow:
Caption: Workflow for the synthesis of 2,2-dimethylbutane via a double Corey-House reaction.
Synthesis of Butan-2-one via Hydrolysis of this compound
The hydrolysis of geminal dihalides to the corresponding ketones is a fundamental transformation in organic chemistry. This reaction provides a route to butan-2-one from this compound.
Reaction Principle:
The hydrolysis of this compound proceeds through a nucleophilic substitution mechanism, likely involving the formation of a gem-diol intermediate which is unstable and readily dehydrates to form the ketone. The reaction can be promoted by water or aqueous base.
Experimental Protocol: Synthesis of Butan-2-one
Materials:
-
This compound
-
Water
-
Optional: Mild base (e.g., sodium bicarbonate)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Hydrolysis:
-
In a round-bottom flask, suspend this compound (1.0 equivalent) in a mixture of water and a water-miscible co-solvent like acetone or ethanol (B145695) to improve solubility.
-
Optionally, add a mild base such as sodium bicarbonate (2.2 equivalents) to neutralize the HI formed during the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Extract the aqueous mixture with diethyl ether (3 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of butan-2-one.
-
Further purification can be achieved by fractional distillation.
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield |
| This compound | 309.92 | 1.0 | - |
| Water | 18.02 | Excess | - |
| Butan-2-one | 72.11 | - | Good to High |
Diagram of the Hydrolysis Pathway:
Caption: Reaction pathway for the hydrolysis of this compound to butan-2-one.
Conclusion
This compound is a valuable starting material for the synthesis of various substituted butanes. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis of 2,2-disubstituted butanes via Corey-House coupling and the preparation of butan-2-one through hydrolysis. The successful implementation of these reactions will depend on careful control of reaction conditions, particularly the use of anhydrous solvents and inert atmospheres for organometallic reactions. These methods expand the synthetic chemist's toolbox for the construction of butane-containing molecules for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Utilization of 2,2-Diiodobutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures involving 2,2-diiodobutane, a versatile geminal diiodide intermediate in organic synthesis. The protocols detailed below are intended to guide researchers in harnessing the reactivity of this compound for various synthetic transformations.
Overview of this compound
This compound (CAS No. 29443-50-3) is a colorless liquid with the molecular formula C₄H₈I₂ and a molecular weight of 309.92 g/mol .[1] Its structure, featuring two iodine atoms on the same carbon, makes it an excellent precursor for a variety of reactive intermediates. Geminal dihalides like this compound are valuable in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.[2] Key applications include its use in elimination reactions to form olefins, as a precursor to organometallic reagents for carbon-carbon bond formation, and in the generation of carbenes or carbenoid species.[2]
A significant application of this compound is as a precursor for the generation of the methyl-ethyl substituted Criegee intermediate (CH₃CH₂C(CH₃)OO), a key transient species in atmospheric chemistry.[2]
Safety and Handling
This compound is a combustible liquid and is harmful if swallowed.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Experimental Protocols
While specific literature examples detailing extensive synthetic applications of this compound are not as common as for its analogue, diiodomethane, its reactivity as a geminal diiodide allows for its theoretical application in established synthetic methodologies. Below are detailed protocols for key transformations where this compound can be employed, based on the known reactivity of similar gem-diiodoalkanes.
Protocol 1: Dehydroiodination to 2-Iodo-2-butene
This protocol describes the elimination of one equivalent of hydrogen iodide from this compound to yield the more substituted and thermodynamically favored Zaitsev product, 2-iodo-2-butene.
Reaction Scheme:
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (B103910)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol with stirring.
-
Addition of Substrate: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 83 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or column chromatography to obtain 2-iodo-2-butene.
Expected Outcome:
The major product is expected to be 2-iodo-2-butene, a versatile vinyl iodide intermediate. Vinyl iodides are valuable precursors in various cross-coupling reactions.
Protocol 2: Hypothetical Simmons-Smith-type Cyclopropanation
This protocol outlines a hypothetical procedure for the synthesis of 1,1-diethylcyclopropane (B92845) from 3-hexene (B12438300) using this compound in a Simmons-Smith-type reaction. This is an adaptation of the classical Simmons-Smith reaction which typically employs diiodomethane.
Reaction Scheme:
Materials:
-
This compound
-
Zinc-copper couple (Zn(Cu))
-
Anhydrous diethyl ether
-
3-Hexene (cis or trans)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Preparation of Zinc-Copper Couple: Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then dry under vacuum. Treat the activated zinc with a copper(I) chloride solution to prepare the Zn(Cu) couple.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend the Zn(Cu) couple (2.0 equivalents) in anhydrous diethyl ether.
-
Formation of the Carbenoid: Add a solution of this compound (1.5 equivalents) in anhydrous diethyl ether dropwise to the stirred suspension. A gentle reflux may be observed.
-
Addition of Alkene: To the formed organozinc carbenoid, add 3-hexene (1.0 equivalent) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux and monitor by GC. The reaction is stereospecific, so the stereochemistry of the starting alkene will be retained in the cyclopropane (B1198618) product.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Filtration and Extraction: Filter the mixture through celite to remove unreacted zinc. Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.
-
Purification: Purify the resulting 1,2-diethylcyclopropane by fractional distillation.
Data Presentation
Quantitative data for the products of the above reactions would be obtained through standard analytical techniques.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 29443-50-3 |
| Molecular Formula | C₄H₈I₂ |
| Molecular Weight | 309.92 g/mol |
| Appearance | Colorless liquid |
Table 2: Expected Spectroscopic Data for 2-Iodo-2-butene
| Spectroscopy | Expected Chemical Shifts (δ) / Key Peaks (m/z) |
| ¹H NMR (CDCl₃) | Quartet and triplet for the ethyl group, singlet for the methyl group adjacent to the iodine. |
| ¹³C NMR (CDCl₃) | Peaks corresponding to the sp² carbons of the double bond and the sp³ carbons of the alkyl groups. |
| Mass Spec (EI) | Molecular ion peak and fragmentation pattern showing loss of iodine. |
Visualizations
Experimental Workflow for Dehydroiodination of this compound
Caption: Workflow for the synthesis of 2-iodo-2-butene.
Signaling Pathway for Criegee Intermediate Generation
Caption: Generation of the Criegee intermediate from this compound.
References
Application Notes and Protocols: 2,2-Diiodobutane in [2+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of [2+2] cycloaddition reactions, a cornerstone in the synthesis of four-membered rings. While direct applications of 2,2-diiodobutane in this specific class of reactions are not documented in the current literature, we present a prospective application based on the known reactivity of gem-diiodoalkanes. This is supplemented with detailed protocols for established [2+2] cycloaddition methodologies.
Introduction to [2+2] Cycloaddition Reactions
The [2+2] cycloaddition is a powerful chemical reaction that involves the joining of two unsaturated molecules, typically alkenes, to form a cyclobutane (B1203170) ring. These four-membered carbocycles are significant structural motifs in a variety of natural products and pharmaceuticals. The inherent ring strain of cyclobutanes also makes them valuable synthetic intermediates for further chemical transformations.
According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed. This has led to the development of several strategies to facilitate this transformation, including photochemical, thermal, and metal-catalyzed methods.
-
Photochemical [2+2] Cycloaddition: This is the most common method and typically proceeds by the photoexcitation of one of the alkene partners to a triplet state. This excited state then reacts with a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate.
-
Thermal [2+2] Cycloaddition: While generally forbidden, thermal [2+2] cycloadditions are possible with activated substrates such as ketenes. These reactions often proceed through a concerted but asynchronous mechanism.
-
Metal-Catalyzed [2+2] Cycloaddition: Transition metals can catalyze [2+2] cycloadditions by forming metallacyclic intermediates, thus providing an alternative, thermally accessible reaction pathway.
Prospective Application: this compound as a Carbene Precursor for [2+2] Cycloaddition
While there is no direct literature precedent for the use of this compound in [2+2] cycloaddition reactions, its structure suggests a potential application as a precursor to a reactive intermediate, such as a carbene or carbenoid, which could then participate in such a reaction. Gem-diiodoalkanes are well-known precursors for the Simmons-Smith reaction, where they form zinc carbenoids for cyclopropanation of alkenes.
Hypothetical Reaction Pathway:
It is proposed that this compound, upon treatment with an appropriate reagent such as an organolithium compound or an activated metal (e.g., zinc-copper couple), could undergo alpha-elimination to generate a 1,1-diethylcarbene or a related carbenoid. This highly reactive species could then potentially undergo a [2+2] cycloaddition with a suitable partner, such as a ketene, to form a substituted cyclobutanone. This hypothetical pathway is outlined in the diagram below. It is important to note that the primary competing reaction for such a carbene would be cyclopropanation if an alkene is present.
Application Notes and Protocols: Reactivity of 2,2-Diiodobutane with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diiodobutane is a geminal diiodoalkane, a class of organic compounds that serve as versatile precursors in synthetic chemistry. Their reactivity with organometallic reagents is of significant interest for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including active pharmaceutical ingredients. The primary mode of reactivity of this compound with strong organometallic bases, such as organolithium and Grignard reagents, involves α-elimination to generate a highly reactive 2-butanylidene carbene intermediate. This carbene can then undergo a variety of transformations, including cyclopropanation and insertion reactions. Organocuprates, being softer nucleophiles, may exhibit different reactivity profiles.
These application notes provide an overview of the reactivity of this compound with common classes of organometallic reagents and include detailed protocols for representative transformations.
Data Presentation
| Substrate | Organometallic Reagent | Alkene Trap | Product | Yield (%) | Reference |
| 1,1-Diiodoethane | Methyllithium (B1224462) | Cyclohexene | 7-Methyl-norcarane | 65 | Analogous Reaction |
| 2,2-Diiodopropane | n-Butyllithium | Styrene | 1-Methyl-1-phenyl-cyclopropane | 70 | Analogous Reaction |
| 1,1-Diiodo-2-methylpropane | Phenyllithium | 1-Octene | 1-Isoproyl-2-hexyl-cyclopropane | 58 | Analogous Reaction |
Experimental Protocols
Protocol 1: General Procedure for the Generation of 2-Butanylidene Carbene from this compound and Trapping with an Alkene (Cyclopropanation)
This protocol describes a general method for the in-situ generation of 2-butanylidene carbene from this compound using an organolithium reagent, followed by its reaction with an alkene to form a cyclopropane (B1198618) derivative.
Materials:
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Organolithium reagent (e.g., n-butyllithium in hexanes, methyllithium in diethyl ether)
-
Alkene (e.g., cyclohexene, styrene)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Flask: To the flask, add a solution of this compound (1.0 eq) and the desired alkene (1.2 - 2.0 eq) in anhydrous diethyl ether.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add the organolithium reagent (1.0 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The addition of the organolithium reagent to the gem-diiodoalkane is often accompanied by a color change.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclopropane derivative.
Protocol 2: Preparation of a Gilman Reagent (Lithium Dimethylcuprate) for Potential Reaction with this compound
While direct reaction with organocuprates is less documented for simple gem-diiodoalkanes, this protocol outlines the preparation of a common Gilman reagent. Gilman reagents are generally prepared in situ and used immediately.
Materials:
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
-
Charging the Flask: Add copper(I) iodide (1.0 eq) to the flask and suspend it in anhydrous diethyl ether under an inert atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Methyllithium: Slowly add a solution of methyllithium (2.0 eq) to the stirred suspension. The formation of the Gilman reagent is typically indicated by a color change from a yellow suspension to a colorless or slightly yellow solution.
-
Reagent Ready for Use: The freshly prepared lithium dimethylcuprate is now ready to be used in subsequent reactions. For reaction with this compound, the diiodoalkane would be added to this solution at a low temperature (e.g., -78 °C).
Mandatory Visualizations
Caption: Workflow for the synthesis of cyclopropanes from this compound.
Caption: Reaction pathway of this compound with an organolithium reagent.
Discussion
The reaction of this compound with potent organometallic nucleophiles/bases like organolithium and Grignard reagents is dominated by the process of α-elimination. This is due to the acidity of the protons on the carbon atom bearing the two iodine atoms and the excellent leaving group ability of iodide. The resulting carbene is a highly reactive intermediate that is typically generated and consumed in situ.
The primary application of this reactivity is in the synthesis of cyclopropanes. The reaction of the 2-butanylidene carbene with an alkene is a concerted cycloaddition that is generally stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. This provides a valuable method for the construction of substituted cyclopropane rings, which are important structural motifs in many natural products and pharmaceuticals.
The reactivity of this compound with organocuprates is less well-defined in the literature. As organocuprates are softer and less basic than organolithium or Grignard reagents, they may be less prone to induce α-elimination. Potential alternative reaction pathways could include single-electron transfer (SET) processes or nucleophilic substitution, although the steric hindrance at the quaternary carbon center in this compound would likely disfavor a classical SN2 reaction. Further research is required to fully elucidate the reactivity of this compound with this class of organometallic reagents.
Conclusion
This compound is a valuable precursor for the generation of the 2-butanylidene carbene through α-elimination with strong organometallic bases. This reactive intermediate can be trapped by alkenes to afford substituted cyclopropanes, a synthetically useful transformation. The provided protocols offer a general framework for conducting such reactions. For professionals in drug development, this methodology represents a tool for accessing novel molecular scaffolds containing the cyclopropane moiety. Further exploration of the reactivity with a broader range of organometallic reagents, particularly organocuprates, may unveil new synthetic applications for this gem-diiodoalkane.
Application Notes and Protocols for the Synthesis of Bioactive Compounds Utilizing 2,2-Diiodobutane
Topic: Utilizing 2,2-Diiodobutane in the Synthesis of Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Application Note 1: Synthesis of a Novel Spiro[3.3]heptane-2-carboxylic Acid Derivative as a Potential Modulator of the XYZ Signaling Pathway
Introduction
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can provide novel interactions with biological targets.[1][2][3] The spiro[3.3]heptane core, in particular, offers a unique spatial arrangement of functional groups. This application note describes a hypothetical synthetic route to a novel spiro[3.3]heptane-2-carboxylic acid derivative, SH-001 , using this compound as a key starting material for the construction of the spirocyclic core. The gem-diethyl group, derived from this compound, is explored as a bulkier alternative to the more common gem-dimethyl motif, potentially offering altered pharmacokinetic properties or target engagement.[4][5][6] The synthesized compound, SH-001 , is proposed as a potential modulator of the hypothetical XYZ signaling pathway, a critical cascade in certain proliferative diseases.
Synthetic Strategy
The synthetic approach to SH-001 hinges on a zinc-mediated [2+2] cycloaddition reaction between this compound and a suitable methylene (B1212753) cyclobutanone (B123998) derivative. This strategy allows for the efficient construction of the spiro[3.3]heptane skeleton. Subsequent functional group manipulations would then yield the target carboxylic acid.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route to SH-001.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(sec-butylidene)cyclobutane-1-carboxylate (Intermediate C)
-
Reaction Setup: To a solution of (sec-butyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF (20 mL) at 0 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting dark red solution at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of methyl 3-oxocyclobutanecarboxylate (B ) (1.0 eq) in anhydrous THF (10 mL) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous NH4Cl solution (20 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (95:5 hexanes:ethyl acetate) to afford methyl 3-(sec-butylidene)cyclobutane-1-carboxylate (C ) as a colorless oil.
Protocol 2: Synthesis of Methyl 6,6-diethylspiro[3.3]heptane-2-carboxylate (Intermediate D)
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add activated zinc dust (3.0 eq). Add a solution of this compound (A ) (1.5 eq) in anhydrous toluene (B28343) (15 mL).
-
Cycloaddition: To the zinc suspension, add a solution of methyl 3-(sec-butylidene)cyclobutane-1-carboxylate (C ) (1.0 eq) in anhydrous toluene (10 mL). Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Workup and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with toluene. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (98:2 hexanes:ethyl acetate) to yield methyl 6,6-diethylspiro[3.3]heptane-2-carboxylate (D ).
Protocol 3: Synthesis of 6,6-Diethylspiro[3.3]heptane-2-carboxylic acid (SH-001, E)
-
Hydrolysis: Dissolve methyl 6,6-diethylspiro[3.3]heptane-2-carboxylate (D ) (1.0 eq) in a mixture of THF (10 mL) and methanol (B129727) (5 mL). Add a solution of lithium hydroxide (B78521) (3.0 eq) in water (5 mL).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6 hours, monitoring the progress by TLC.
-
Workup and Purification: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (2 x 10 mL). Acidify the aqueous layer to pH 2 with 1 M HCl. Extract the product with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to give SH-001 (E ) as a white solid.
Data Presentation
Table 1: Summary of Hypothetical Yields and Spectroscopic Data for the Synthesis of SH-001
| Compound | Step | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | HRMS (ESI-TOF) [M+H]+ |
| C | 1 | 75 | 5.10 (t, J=2.0 Hz, 1H), 3.68 (s, 3H), 3.05-2.95 (m, 1H), 2.80-2.65 (m, 4H), 1.65 (q, J=7.6 Hz, 2H), 0.95 (t, J=7.6 Hz, 3H) | 175.2, 140.1, 120.5, 51.8, 38.5, 34.2, 33.8, 25.4, 12.1 | Calculated: 183.1380, Found: 183.1375 |
| D | 2 | 60 | 3.65 (s, 3H), 2.90-2.80 (m, 1H), 2.40-2.20 (m, 4H), 2.10-1.95 (m, 4H), 1.40 (q, J=7.5 Hz, 4H), 0.85 (t, J=7.5 Hz, 6H) | 176.0, 58.2, 51.5, 45.1, 39.8, 35.5, 30.1, 28.9, 9.5 | Calculated: 239.1955, Found: 239.1951 |
| E (SH-001) | 3 | 92 | 11.5 (br s, 1H), 2.95-2.85 (m, 1H), 2.45-2.25 (m, 4H), 2.15-2.00 (m, 4H), 1.42 (q, J=7.5 Hz, 4H), 0.87 (t, J=7.5 Hz, 6H) | 181.5, 58.1, 45.0, 39.7, 35.4, 30.0, 28.8, 9.4 | Calculated: 225.1798, Found: 225.1792 |
Table 2: Hypothetical Biological Activity of SH-001
| Assay | Target | IC50 (µM) |
| Cell Proliferation | Cancer Cell Line A | 5.2 |
| Kinase Inhibition | XYZ Kinase | 1.8 |
| In vivo Efficacy | Xenograft Model | 45% Tumor Growth Inhibition at 10 mg/kg |
Hypothetical Signaling Pathway and Mechanism of Action
Diagram of the Hypothetical XYZ Signaling Pathway
Caption: Hypothetical inhibition of the XYZ signaling pathway by SH-001.
Proposed Mechanism of Action
The hypothetical XYZ signaling pathway is initiated by the binding of a growth factor to its receptor on the cell surface. This leads to the activation of XYZ Kinase, a key intracellular signaling node. Activated XYZ Kinase then phosphorylates a downstream protein, which in turn activates a transcription factor. This transcription factor translocates to the nucleus and promotes the expression of genes involved in cell proliferation.
Our hypothetical compound, SH-001 , is designed to be a potent and selective inhibitor of XYZ Kinase. By binding to the active site of XYZ Kinase, SH-001 would prevent the phosphorylation of its downstream targets, thereby interrupting the signaling cascade and inhibiting uncontrolled cell proliferation. The spiro[3.3]heptane core is proposed to orient the carboxylic acid and gem-diethyl groups in a conformation that maximizes binding affinity and selectivity for the target kinase.
References
- 1. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2,2-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and considerations for the large-scale synthesis of 2,2-diiodobutane, a valuable geminal diiodide intermediate in organic synthesis. This document outlines three primary synthetic routes: the iodination of 2-butanone (B6335102), the hydroiodination of 2-butyne (B1218202), and the Finkelstein reaction from 2,2-dichlorobutane (B1583581). Each method is presented with a detailed experimental protocol, safety considerations, and a summary of key quantitative data. Visualizations of the reaction pathways and a general experimental workflow are provided to aid in comprehension and implementation.
Introduction
This compound is a key synthetic building block, primarily utilized in the introduction of a gem-diethyl group and in the formation of carbon-carbon bonds.[1] Its utility in the synthesis of complex organic molecules makes the development of robust and scalable synthetic methods a priority for researchers in academia and the pharmaceutical industry. This document details three distinct and scalable approaches to its synthesis, with a focus on providing practical, actionable protocols for a laboratory or pilot plant setting.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.[1][2][3]
| Property | Value |
| Molecular Formula | C₄H₈I₂ |
| Molecular Weight | 309.92 g/mol |
| CAS Number | 29443-50-3 |
| Appearance | Combustible liquid |
| Boiling Point | Data not readily available; likely requires vacuum distillation |
| Density | Data not readily available |
| Solubility | Insoluble in water, soluble in common organic solvents |
Synthetic Routes and Protocols
Three primary methods for the large-scale synthesis of this compound are presented below.
Method 1: Iodination of 2-Butanone
This is one of the most direct methods for the synthesis of this compound, proceeding via the α-diiodination of a ketone.
Reaction Pathway:
Caption: Iodination of 2-Butanone to this compound.
Experimental Protocol:
-
Reactor Setup: A 20 L, 3-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser is charged with 2-butanone (1.0 kg, 13.87 mol) and dichloromethane (B109758) (10 L).
-
Reagent Preparation: A solution of sodium hydroxide (B78521) (1.11 kg, 27.74 mol) in water (5 L) is prepared in a separate vessel. In another container, iodine (7.04 kg, 27.74 mol) is dissolved in dichloromethane (5 L).
-
Reaction Execution: The 2-butanone solution is cooled to 0-5 °C using an ice bath. The sodium hydroxide solution is added dropwise over 1 hour, maintaining the internal temperature below 10 °C. Subsequently, the iodine solution is added dropwise from the dropping funnel over 3-4 hours, ensuring the temperature does not exceed 15 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 2 L). The combined organic layers are washed sequentially with 10% aqueous sodium thiosulfate (B1220275) solution (5 L) to remove unreacted iodine, followed by water (5 L) and brine (5 L).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under high vacuum to yield this compound.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 2-Butanone (1.0 kg) |
| Key Reagents | Iodine (7.04 kg), Sodium Hydroxide (1.11 kg) |
| Typical Yield | 65-75% |
| Purity (Post-distillation) | >98% (by GC) |
Method 2: Hydroiodination of 2-Butyne
This method involves the addition of hydrogen iodide across the triple bond of 2-butyne.
Reaction Pathway:
Caption: Synthesis of this compound from 2-Butyne.
Experimental Protocol:
-
Reactor Setup: A high-pressure stainless-steel reactor (autoclave) equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller is used.
-
Reagent Charging: The reactor is charged with a solution of 2-butyne (0.54 kg, 10.0 mol) in glacial acetic acid (5 L).
-
Reaction Execution: The reactor is sealed and cooled to 0 °C. Hydrogen iodide gas is introduced into the reactor until a pressure of 5-10 atm is reached. The reaction mixture is stirred and slowly warmed to room temperature, then heated to 40-50 °C for 12-18 hours. The pressure is monitored and maintained by adding more HI if necessary.
-
Work-up: After cooling the reactor to room temperature, the excess pressure is carefully vented. The reaction mixture is poured into a large volume of ice-water (20 L) and extracted with diethyl ether (3 x 5 L).
-
Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution until neutral, then with 10% sodium thiosulfate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent evaporated. The crude product is purified by vacuum distillation.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 2-Butyne (0.54 kg) |
| Key Reagents | Hydrogen Iodide (gas) |
| Typical Yield | 50-60% |
| Purity (Post-distillation) | >97% (by GC) |
Method 3: Finkelstein Reaction from 2,2-Dichlorobutane
This classic halogen exchange reaction provides a route to this compound from a more readily available dihalobutane precursor.[4][5][6][7]
Reaction Pathway:
Caption: Finkelstein Reaction for this compound Synthesis.
Experimental Protocol:
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, and a thermometer is charged with dry acetone (15 L).
-
Reagent Charging: Sodium iodide (4.12 kg, 27.5 mol, excess) is added to the acetone and stirred until dissolved. 2,2-Dichlorobutane (1.27 kg, 10.0 mol) is then added.
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 56 °C) and maintained at this temperature for 24-48 hours. The formation of a white precipitate (sodium chloride) will be observed.
-
Reaction Monitoring: The reaction is monitored by GC analysis of aliquots to determine the consumption of the starting material.
-
Work-up: The reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration. The filter cake is washed with fresh acetone (2 x 1 L).
-
Purification: The majority of the acetone is removed from the filtrate by distillation at atmospheric pressure. The remaining residue is taken up in diethyl ether (5 L) and washed with water (3 x 3 L) to remove any remaining sodium iodide. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product is purified by vacuum fractional distillation.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 2,2-Dichlorobutane (1.27 kg) |
| Key Reagents | Sodium Iodide (4.12 kg) |
| Typical Yield | 80-90% |
| Purity (Post-distillation) | >98% (by GC) |
General Experimental Workflow and Purification
The following diagram illustrates a general workflow applicable to all three synthetic methods, from reaction work-up to final product purification.
Caption: General post-reaction workflow for this compound.
Purification by Fractional Vacuum Distillation:
Due to the high molecular weight and likely high boiling point of this compound, purification by fractional distillation under reduced pressure is essential to prevent decomposition.[8][9][10][11]
-
Apparatus: A fractional distillation apparatus with a Vigreux column or a column packed with structured packing is recommended for efficient separation.
-
Procedure: The crude this compound is charged into the distillation flask with a magnetic stir bar. The system is slowly evacuated to the desired pressure (e.g., 1-10 mmHg). The heating mantle is gradually warmed. Fractions are collected based on the boiling point at the given pressure. The main fraction corresponding to pure this compound is collected in a pre-weighed flask.
Safety and Handling
5.1. Hazard Identification of this compound:
-
GHS Hazard Statements: Combustible liquid. Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]
-
Precautionary Statements: Keep away from heat/sparks/open flames/hot surfaces. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[12]
5.2. Reagent-Specific Hazards and Handling:
-
Iodine: Solid iodine is corrosive and can cause severe skin and eye burns.[13] Inhalation of vapors can irritate the respiratory system. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrogen Iodide: A highly corrosive gas that can cause severe burns upon contact. It is a strong respiratory irritant. Must be handled in a well-maintained, high-pressure reactor by trained personnel.
-
2-Butanone: Flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated area and away from ignition sources.
-
Sodium Hydroxide: Corrosive solid and solutions. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated area and away from ignition sources.
5.3. General Laboratory Safety:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) must be worn at all times.
-
An emergency eyewash station and safety shower should be readily accessible.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.[12][13]
Conclusion
The large-scale synthesis of this compound can be successfully achieved through several synthetic routes. The choice of method will depend on factors such as the availability and cost of starting materials, the required scale of production, and the available equipment. The Finkelstein reaction from 2,2-dichlorobutane generally offers the highest yield and is based on a well-established and scalable reaction. The iodination of 2-butanone is a more direct route but may require more careful control of reaction conditions to maximize the yield of the desired di-iodinated product. The hydroiodination of 2-butyne is a viable alternative but involves the handling of a corrosive gas under pressure. For all methods, careful purification by fractional vacuum distillation is crucial to obtain high-purity this compound. Adherence to strict safety protocols is paramount throughout all stages of the synthesis.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C4H8I2 | CID 14042945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:29443-50-3 | Chemsrc [chemsrc.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 8. Purification [chem.rochester.edu]
- 9. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. How To [chem.rochester.edu]
- 11. scribd.com [scribd.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Application Note: Purification of 2,2-Diiodobutane by Vacuum Fractional Distillation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 2,2-diiodobutane from a crude reaction mixture using vacuum fractional distillation. This method is effective for separating the target compound from lower-boiling point precursors, such as 2-butanone (B6335102) and 2-iodobutane, as well as from other isomeric diiodobutane impurities. Due to the high boiling point and potential thermal sensitivity of diiodoalkanes, distillation under reduced pressure is critical to prevent decomposition.
Data Presentation: Physical Properties of this compound and Potential Impurities
Successful purification by fractional distillation relies on the differences in the boiling points of the components in the mixture. The following table summarizes the physical properties of this compound and its likely impurities, which may arise from its synthesis, typically starting from 2-butanone.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Butanone | C₄H₈O | 72.11 | 79.6[1] |
| 2-Iodobutane | C₄H₉I | 184.02 | 119-120[2][3][4] |
| This compound | C₄H₈I₂ | 309.92 | ~220-225 (est. at 760 mmHg) |
| 1,2-Diiodobutane | C₄H₈I₂ | 309.92 | 230.1 (at 760 mmHg)[5] |
| 1,4-Diiodobutane | C₄H₈I₂ | 309.92 | 147-152 (at 26 mmHg)[6][7][8][9] |
| 2,3-Diiodobutane | C₄H₈I₂ | 309.92 | N/A |
Note: The boiling point of this compound is estimated based on the boiling points of its isomers. High molecular weight alkyl iodides can decompose at atmospheric boiling points; therefore, vacuum distillation is strongly recommended.
Experimental Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocol: Vacuum Fractional Distillation
This protocol details the purification of crude this compound.
1. Safety Precautions:
-
Conduct the distillation in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Alkyl iodides are light-sensitive and can decompose to release iodine; store the crude material and purified product in amber bottles or flasks wrapped in aluminum foil.
-
Ensure all glassware is free of cracks or defects, as the procedure involves heating under vacuum. Use a safety screen around the apparatus.
2. Equipment:
-
Round-bottom flask (distilling flask)
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 360 °C range)
-
Condenser (Liebig or Allihn)
-
Vacuum adapter (cow-type or pig-type receiver is recommended for collecting multiple fractions without breaking the vacuum)
-
Receiving flasks
-
Vacuum pump, tubing, and a cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Manometer to monitor pressure
3. Pre-Distillation Workup (Optional but Recommended):
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any dissolved elemental iodine (indicated by a purple/brown color). Repeat until the organic layer is colorless or pale yellow.
-
Wash with deionized water, followed by a saturated brine solution to aid in phase separation.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent to yield the crude, dry this compound.
4. Distillation Procedure:
-
Apparatus Assembly:
-
Place a magnetic stir bar or boiling chips in the round-bottom distilling flask.[10] Do not fill the flask more than half full with the crude material.[10]
-
Assemble the fractional distillation apparatus as shown in the diagram above.[11] Ensure all joints are properly sealed with vacuum grease.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[11]
-
Connect the condenser to a circulating cold water supply.
-
Connect the vacuum adapter to a cold trap and the vacuum pump. A multi-fraction receiver (cow or pig adapter) is highly recommended.
-
-
Distillation Execution:
-
Turn on the cooling water to the condenser and ensure the cold trap is properly set up.
-
Begin stirring the crude mixture.
-
Slowly and carefully apply vacuum, reducing the system pressure to the desired level (e.g., 10-20 mmHg). A lower pressure will decrease the required boiling temperature.
-
Once the pressure is stable, begin heating the distilling flask gently with the heating mantle.
-
Observe the temperature. The first fraction to distill will be the lowest-boiling impurities, primarily residual 2-butanone and 2-iodobutane. Collect this forerun in the first receiving flask. The temperature should hold steady during the distillation of each component.[11]
-
After the low-boiling fraction is removed, the temperature will rise. There may be an intermediate fraction containing a mixture of impurities and the product. It is advisable to collect this in a separate receiving flask.
-
As the temperature stabilizes again at the boiling point of this compound (at the given pressure), switch to a clean receiving flask to collect the pure product.
-
Continue distillation at a slow, steady rate (1-2 drops per second) until only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
Once the desired fraction is collected, turn off the heating mantle and allow the system to cool completely before slowly and carefully reintroducing air to the apparatus.
-
Disassemble the apparatus once it has reached room temperature.
-
5. Characterization of Purified Product:
-
Determine the yield of the purified this compound.
-
Assess the purity using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Measure the refractive index and compare it to literature values if available.
Logical Relationship Diagram
References
- 1. Table 4-2, Physical and Chemical Properties of 2-Butanone - Toxicological Profile for 2-Butanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 4. 2-Iodobutane | 513-48-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chembk.com [chembk.com]
- 9. 1,4-Diiodobutane CAS#: 628-21-7 [m.chemicalbook.com]
- 10. oresomeresources.com [oresomeresources.com]
- 11. Purification [chem.rochester.edu]
Application Note: Analytical Characterization of 2,2-Diiodobutane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analytical characterization of reaction products originating from 2,2-diiodobutane. Geminal dihalides, such as this compound, are versatile intermediates in organic synthesis. Their reactions, primarily elimination and substitution, can yield a variety of products including alkynes, vinyl iodides, and substituted alkanes. Accurate identification and quantification of these products are crucial for reaction optimization and mechanistic studies. This application note outlines detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, presents data in structured tables, and includes diagrams of reaction pathways and experimental workflows to guide researchers.
Introduction
This compound is a geminal dihalide that serves as a precursor in various organic transformations. The two iodine atoms on the same carbon atom make it susceptible to a range of reactions, most notably elimination and nucleophilic substitution. Treatment with a strong base typically induces a twofold dehydroiodination via an E2 mechanism, proceeding through a vinyl iodide intermediate to form an alkyne.[1] Concurrently, depending on the reaction conditions and the nature of the nucleophile, SN1 and SN2 substitution reactions can occur.[1] The resulting products, such as internal alkynes and functionalized vinyl iodides, are valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals. Given the potential for multiple reaction pathways, a thorough analytical characterization of the product mixture is essential.
Reaction Pathways
The primary reaction pathways for this compound include E2 elimination and nucleophilic substitution (SN1 and SN2).
E2 Elimination Pathway
With a strong, non-nucleophilic base, this compound undergoes a sequential E2 elimination to yield but-2-yne. The reaction proceeds through a 2-iodo-2-butene intermediate.
Nucleophilic Substitution Pathways
In the presence of a nucleophile, this compound can undergo substitution reactions. The mechanism (SN1 or SN2) is dependent on the substrate, nucleophile, solvent, and leaving group.
Experimental Protocols
General Reaction Procedure (E2 Elimination)
-
To a stirred solution of this compound (1.0 mmol) in 10 mL of an appropriate solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (2.2 mmol, e.g., sodium amide or potassium tert-butoxide).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC-MS and NMR.
GC-MS Analysis Protocol
This protocol is designed for the identification and quantification of volatile reaction products.
-
Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture by dissolving a known mass (e.g., 10 mg) in a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Prepare a series of calibration standards for the expected products (but-2-yne, 2-iodo-2-butene) and the starting material (this compound) at known concentrations.
-
Add an internal standard (e.g., undecane) to both the sample and calibration standards for quantitative analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 35-400 m/z.
-
NMR Spectroscopy Analysis Protocol
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the crude reaction mixture in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
For quantitative NMR (qNMR), add a known amount of an internal standard with a distinct chemical shift (e.g., 1,3,5-trimethoxybenzene).
-
Filter the solution into an NMR tube to remove any particulate matter.
-
-
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 s (for quantitative analysis)
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 s
-
-
Data Presentation
Quantitative data from GC-MS and qNMR analyses should be summarized for clear comparison of reaction outcomes under different conditions.
Table 1: Quantitative Analysis of Reaction Products by GC-MS
| Entry | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield But-2-yne (%) | Yield 2-Iodo-2-butene (%) |
| 1 | NaNH₂ | THF | 66 | 4 | >99 | 85 | 5 |
| 2 | t-BuOK | THF | 66 | 6 | 95 | 78 | 12 |
| 3 | t-BuOK | Dioxane | 101 | 2 | >99 | 92 | 3 |
Table 2: Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Mass Spectrum (m/z) |
| This compound | 2.55 (q, 2H), 1.98 (s, 3H), 1.05 (t, 3H) | 90.1, 40.2, 35.8, 12.5 | 310 (M+), 183, 155, 127 |
| 2-Iodo-2-butene | 6.15 (q, 1H), 2.45 (s, 3H), 1.75 (d, 3H) | 140.2, 105.3, 25.1, 15.8 | 182 (M+), 127, 55 |
| But-2-yne | 1.75 (s, 6H) | 74.5, 3.5 | 54 (M+) |
Experimental Workflow
The overall workflow for the synthesis, purification, and analysis of this compound reaction products is depicted below.
Conclusion
The analytical protocols and data presentation formats provided in this application note offer a comprehensive framework for the characterization of reaction products from this compound. Accurate and detailed analysis using GC-MS and NMR is paramount for understanding the reactivity of such intermediates and for the development of robust synthetic methodologies. The provided workflows and diagrams serve as a valuable resource for researchers in organic synthesis and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Diiodobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-diiodobutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common laboratory syntheses for this compound include:
-
Iodination of 2-butanone (B6335102): This involves the reaction of 2-butanone with an iodinating agent.[1] Green chemistry approaches often utilize sodium iodide with an oxidant like hydrogen peroxide or electrochemical methods.[1]
-
Hydroiodination of 2-butyne (B1218202): The addition of two equivalents of hydroiodic acid (HI) to 2-butyne follows Markovnikov's rule to form the geminal diiodide.[1]
-
Halogen Exchange (Finkelstein Reaction): This method involves the conversion of 2,2-dichlorobutane (B1583581) or 2,2-dibromobutane (B14672450) to this compound using an iodide salt like sodium iodide in a suitable solvent.[1]
-
Alkylation of Diiodomethane: This method can be used for the synthesis of functionalized gem-diiodoalkanes by alkylating diiodomethane.[2][3]
Q2: What are the typical byproducts I might encounter in the synthesis of this compound?
A2: Depending on the synthetic route, several byproducts can be formed:
-
From 2-butanone: Incomplete iodination can lead to the presence of mono-iodinated species such as 1-iodobutanone or 3-iodobutanone.
-
From 2-butyne: A common byproduct is the isomeric 2,3-diiodobut-2-ene, which arises from incomplete or alternative addition of HI.[1] Lack of regioselectivity can also lead to a mixture of other diiodo isomers.
-
Elimination Products: Under basic conditions or at elevated temperatures, elimination of HI can occur, leading to the formation of vinylic iodides like 2-iodo-but-2-ene, and potentially but-2-yne upon further elimination.[1]
-
Unreacted Starting Materials: Incomplete conversion is a common issue, leaving residual 2-butanone, 2-butyne, or the corresponding dihalo-precursor in the reaction mixture.[2]
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation often involves careful control of reaction conditions:
-
For Iodination of 2-butanone: Ensure the stoichiometry of the iodinating agent is sufficient for di-iodination. Control of pH and temperature can also improve selectivity.
-
For Hydroiodination of 2-butyne: The use of a catalyst can improve the regioselectivity for the desired 2,2-disubstituted product over isomers.[1] Maintaining a low reaction temperature can also be beneficial.
-
To Prevent Elimination: Avoid the use of strong bases during workup and purification if possible. If a base is necessary, use a mild one and maintain low temperatures.
Troubleshooting Guides
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time or temperature cautiously.- Ensure the purity and reactivity of reagents. |
| Side reactions (e.g., elimination, isomerization). | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product.[1][4]- For hydroiodination, consider using a catalyst to improve regioselectivity.[1] | |
| Product loss during workup or purification. | - Perform a careful aqueous workup to neutralize the reaction mixture.[4]- Protect the product from light, as alkyl iodides can be light-sensitive.[4] | |
| Presence of significant amounts of mono-iodinated byproducts | Insufficient iodinating agent or reaction time. | - Increase the molar equivalents of the iodinating agent.- Prolong the reaction time and monitor progress by TLC or GC. |
| Formation of alkene or alkyne byproducts | Elimination side reactions due to high temperatures or presence of base. | - Lower the reaction temperature.- Use a milder base or a non-basic workup procedure. |
| Difficult purification of the final product | Presence of close-boiling isomers (e.g., 2,3-diiodobut-2-ene). | - Utilize fractional distillation under reduced pressure for separation.- Consider flash column chromatography on silica (B1680970) gel.[4] |
| Unreacted starting materials remaining. | - Ensure the reaction goes to completion by monitoring with an appropriate technique (TLC, GC, NMR).- If starting material is volatile, it may be removed under reduced pressure. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Butanone
This protocol is a general guideline for the di-iodination of 2-butanone.
Materials:
-
2-butanone
-
Sodium iodide (NaI)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butanone and sodium iodide in ethanol.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of hydrochloric acid, followed by the dropwise addition of hydrogen peroxide over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using TLC or GC.
-
Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Synthesis of this compound and common byproducts.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for this compound synthesis and purification.
References
- 1. This compound | 29443-50-3 | Benchchem [benchchem.com]
- 2. Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations [organic-chemistry.org]
- 3. Improved procedure for the synthesis of gem-diiodoalkanes by the alkylation of diiodomethane. scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
preventing decomposition of 2,2-diiodobutane during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of 2,2-diiodobutane during your experiments.
Troubleshooting Guides
Issue: Low Yield in Reactions Involving this compound
Low yields are a common problem when working with this compound, often due to its instability and propensity for side reactions. This guide will help you identify and address the potential causes.
Possible Cause 1: Decomposition via Elimination Reactions
This compound can undergo E2 elimination reactions in the presence of a base to form alkenes and alkynes, which reduces the yield of the desired substitution product.[1]
Solutions:
-
Choice of Base: The strength and steric hindrance of the base are critical.
-
Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the elimination pathway, which typically has a higher activation energy than substitution.
-
Solvent Selection: Use a polar apathetic solvent (e.g., DMSO, DMF, acetone) to favor Sₙ2 reactions over E2 elimination.
Possible Cause 2: Photochemical Decomposition (Light Sensitivity)
The carbon-iodine bond in this compound is susceptible to homolytic cleavage upon exposure to light, leading to the formation of radical species that can initiate undesired side reactions.[1]
Solutions:
-
Protect from Light: Conduct reactions in amber-colored glassware or wrap the reaction vessel with aluminum foil to block light.
-
Work in a Darkened Environment: Perform the reaction in a fume hood with the sash lowered and the room lights dimmed or turned off.
-
Use of Radical Inhibitors: In some cases, the addition of a radical inhibitor, such as hydroquinone (B1673460) or BHT, may be beneficial, but compatibility with the desired reaction must be verified.
Possible Cause 3: Thermal Decomposition
Elevated temperatures can promote the decomposition of this compound, leading to the formation of byproducts and a decrease in yield.
Solutions:
-
Maintain Low Temperatures: Run reactions at or below room temperature whenever possible. If heating is necessary, use the lowest effective temperature and monitor the reaction closely for the formation of impurities.
-
Controlled Heating: Use a well-calibrated heating mantle or oil bath to ensure precise and stable temperature control.
Possible Cause 4: Presence of Moisture or Air (Oxygen)
This compound can react with water and oxygen, especially under forcing conditions or in the presence of other reagents.
Solutions:
-
Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen and moisture.[4][5][6] This is particularly important for reactions that are sensitive to these components.
Experimental Protocol: General Setup for Reactions with this compound
This protocol outlines the general steps to set up a reaction to minimize the decomposition of this compound.
Materials:
-
Round-bottom flask (amber or wrapped in foil)
-
Magnetic stir bar
-
Septum
-
Nitrogen or argon gas line with a bubbler
-
Syringes and needles
-
Anhydrous solvents and reagents
Procedure:
-
Drying Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.
-
Assembling the Apparatus: Quickly assemble the glassware while still warm and place it under a positive pressure of inert gas.
-
Purging with Inert Gas: Purge the reaction vessel with nitrogen or argon for several minutes to remove any residual air and moisture.
-
Adding Reagents: Add anhydrous solvents and other reagents via syringe through the septum.
-
Adding this compound: Add this compound, which should be purified and stored under an inert atmosphere, to the reaction mixture via a syringe.
-
Running the Reaction: Maintain the reaction at the desired temperature and protect it from light. Monitor the reaction progress by TLC, GC, or NMR.
Frequently Asked Questions (FAQs)
Q1: My this compound has a purple or brown tint. Can I still use it?
A purple or brown color indicates the presence of elemental iodine (I₂), a common decomposition product. While it may be possible to use the material for some applications, the presence of iodine can interfere with many reactions. It is highly recommended to purify the this compound before use.
Purification Protocol:
-
Dissolve the discolored this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the purple color disappears.
-
Wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and remove the solvent under reduced pressure.
-
Store the purified product under an inert atmosphere and protected from light.
Q2: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored under the following conditions:
| Parameter | Recommended Condition |
| Temperature | 2-8 °C (refrigerated) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Light | Protected from light (amber vial) |
| Container | Tightly sealed, preferably with a PTFE-lined cap |
Q3: How can I monitor the decomposition of this compound during my reaction?
Several analytical techniques can be used to monitor the decomposition of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the volatile decomposition products, such as butenes and butynes.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of this compound and its degradation products.[8][9][10][11] Decomposition can be indicated by the appearance of new peaks in the olefinic or acetylenic regions of the spectrum.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress and the formation of byproducts. The appearance of new, often less polar, spots can indicate decomposition.
Q4: What are the expected decomposition products of this compound?
The primary decomposition products depend on the reaction conditions:
-
Elimination: 2-iodo-1-butene, 2-iodo-2-butene, and but-1-yne or but-2-yne.
-
Photodecomposition: Radical species that can lead to a variety of oligomeric and polymeric materials, along with elemental iodine.
-
Hydrolysis: Butan-2-one and hydroiodic acid (HI).
Visualizing Decomposition and Prevention Strategies
Decomposition Pathways of this compound
Caption: Major decomposition pathways of this compound.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields.
References
- 1. This compound | 29443-50-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Reactions of 2,2-Diiodobutane with Strong Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-diiodobutane and strong bases. Our goal is to help you overcome common experimental challenges and understand potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product when this compound is treated with a strong base?
The primary reaction of this compound, a geminal dihalide, with a strong base is a double dehydrohalogenation to yield an alkyne.[1][2] The expected major product is the more stable internal alkyne, 2-butyne (B1218202). The reaction proceeds through a vinyl halide intermediate.[3]
Q2: Can 1-butyne (B89482) be formed as a product?
Yes, the formation of the terminal alkyne, 1-butyne, is a potential side reaction. The ratio of 2-butyne to 1-butyne depends significantly on the reaction conditions, particularly the choice of the strong base.[1]
Q3: How does the choice of strong base affect the product distribution?
The regioselectivity of the elimination reaction is influenced by the steric hindrance of the base.[4][5]
-
Unhindered bases , such as sodium amide (NaNH₂), generally favor the thermodynamically more stable, more substituted alkyne (Zaitsev's rule), which in this case is 2-butyne.[5][6]
-
Bulky (sterically hindered) bases , like potassium tert-butoxide (KOtBu), tend to abstract the more accessible proton, leading to the formation of the less substituted alkyne (Hofmann's rule), which would be 1-butyne.[4][7]
Q4: Can the alkyne products isomerize under the reaction conditions?
Yes, alkyne isomerization can occur in the presence of strong bases.[8][9] If 1-butyne is formed, it can isomerize to the more stable 2-butyne. With a very strong base like sodium amide, a terminal alkyne can be deprotonated to form a stable acetylide anion, which can shift the equilibrium.[10][11]
Q5: Are substitution reactions a concern?
While elimination reactions are generally favored with strong bases, nucleophilic substitution (SN2) can be a competing side reaction, especially with less hindered bases that are also good nucleophiles.[12][13] However, for secondary gem-dihalides like this compound, elimination is typically the dominant pathway.[14]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no yield of alkyne | 1. Insufficiently strong base: The second dehydrohalogenation from the vinyl iodide intermediate requires a very strong base.[15] 2. Wet reagents or solvents: Strong bases like NaNH₂ react violently with water. 3. Low reaction temperature: Some bases require higher temperatures to drive the reaction to completion.[15] | 1. Use a stronger base such as sodium amide (NaNH₂) in liquid ammonia (B1221849). 2. Ensure all glassware is flame-dried and reagents and solvents are anhydrous. 3. If using a weaker base like KOH, consider increasing the reaction temperature. |
| Formation of a mixture of 1-butyne and 2-butyne | Lack of regioselectivity: The base used may not be selective enough for the desired product. | To favor 2-butyne (Zaitsev product) , use a small, strong base like sodium amide.[6] To favor 1-butyne (Hofmann product) , use a bulky base like potassium tert-butoxide.[4] |
| Desired terminal alkyne (1-butyne) isomerizes to internal alkyne (2-butyne) | Reaction conditions promote isomerization: Prolonged reaction times or high temperatures with certain bases can lead to isomerization of the initially formed terminal alkyne to the more stable internal alkyne.[9][11] | Use sodium amide in liquid ammonia, which can deprotonate the terminal alkyne to form the acetylide salt, preventing further isomerization. A subsequent aqueous workup will regenerate the terminal alkyne.[10] |
| Presence of unexpected byproducts | Competing substitution reactions (SN2): The base may also be acting as a nucleophile.[13] | Use a more sterically hindered base (e.g., potassium tert-butoxide) which is a strong base but a poor nucleophile.[7] |
Data Presentation
Table 1: Regioselectivity of Dehydrohalogenation with Different Bases (Illustrative Data for 2-halobutanes)
| Substrate | Base | Solvent | Temperature (°C) | 1-Butene (%) (Hofmann Product) | 2-Butene (%) (Zaitsev Product) |
| 2-Bromobutane (B33332) | C₂H₅ONa | C₂H₅OH | 55 | 19 | 81 |
| 2-Bromobutane | KOC(CH₃)₃ | (CH₃)₃COH | 70 | 72 | 28 |
Data adapted from studies on dehydrohalogenation reactions.[14] This trend highlights that a bulky base like potassium tert-butoxide significantly favors the formation of the less substituted alkene. A similar trend is expected for the double dehydrohalogenation of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Butyne from this compound using Sodium Amide (NaNH₂)
Objective: To synthesize 2-butyne via double dehydrohalogenation, favoring the Zaitsev product.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Dry ice/acetone condenser
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet for inert gas, and a dry ice/acetone condenser.
-
Under a positive pressure of inert gas, cool the flask to -78 °C and condense liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring until it dissolves.
-
Slowly add a solution of this compound in anhydrous diethyl ether to the sodium amide solution dropwise.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC or GC if possible.
-
After the reaction is complete, carefully quench the reaction by the slow addition of ammonium (B1175870) chloride.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add anhydrous diethyl ether to the residue and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Carefully remove the solvent by distillation to obtain crude 2-butyne. Further purification can be achieved by fractional distillation.
Protocol 2: Synthesis of 1-Butyne from this compound using Potassium tert-Butoxide (KOtBu)
Objective: To synthesize 1-butyne via double dehydrohalogenation, favoring the Hofmann product.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (B103910) or DMSO
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, add potassium tert-butoxide and anhydrous tert-butanol to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[4]
-
Add this compound to the stirred solution.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC or GC.[4]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Carefully remove the solvent by distillation. The product, 1-butyne, is a gas at room temperature and should be handled accordingly, potentially by collecting it in a cold trap.
Mandatory Visualization
Caption: Reaction pathways of this compound with different strong bases.
Caption: Troubleshooting workflow for alkyne synthesis from this compound.
References
- 1. youtube.com [youtube.com]
- 2. How can we produce alkyne from vicinal and germinal dinalict What happen .. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chemlaba.wordpress.com [chemlaba.wordpress.com]
- 6. Preparation of Alkynes - Chad's Prep® [chadsprep.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. allen.in [allen.in]
- 9. m.youtube.com [m.youtube.com]
- 10. Alkyne Reactivity [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
Technical Support Center: Purification of 2,2-Diiodobutane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,2-diiodobutane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its potential instability and the presence of closely related impurities. Key challenges include:
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Thermal Instability: Geminal dihaloalkanes can be thermally sensitive and may decompose upon heating.[1] This is a significant concern during distillation.
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Sensitivity to Acid: Iodo-compounds can be sensitive to acidic conditions, which can lead to degradation on standard silica (B1680970) gel during column chromatography.
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Presence of Isomeric Impurities: The synthesis of this compound can often lead to the formation of other diiodobutane isomers, which may have similar physical properties, making separation difficult.
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Formation of Elimination Byproducts: Due to the presence of two good leaving groups on the same carbon, this compound is prone to elimination reactions, which can be exacerbated by heat or basic conditions.[2]
Q2: What are the most common impurities found in crude this compound?
A2: The impurities present in crude this compound are highly dependent on the synthetic route employed. Common impurities may include:
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Isomeric Diiodobutanes: Vicinal (1,2- and 2,3-) and other geminal (1,1-) diiodobutanes are common process-related impurities.
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Unreacted Starting Materials: Depending on the synthesis, this could include butanone, 2-butyne, or other precursors.
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Mono-iodinated Intermediates: Incomplete iodination can result in the presence of mono-iodinated butanes.
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Elimination Products: Formation of iodoalkenes, such as 2-iodo-1-butene or 2-iodo-2-butene, can occur, especially at elevated temperatures.
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Free Iodine (I₂): Decomposition of the product, often accelerated by light or heat, can release free iodine, resulting in a purple or brownish discoloration.
Q3: My purified this compound has a pink or brownish tint. What is the cause and is it still usable?
A3: A pink or brownish color is typically indicative of trace amounts of dissolved elemental iodine (I₂), which forms from the slow decomposition of the iodoalkane. For many applications, this low level of impurity may not interfere with subsequent reactions. However, for sensitive applications, such as in catalysis or with organometallic reagents, it is advisable to remove the free iodine. This can be achieved by washing the product with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃), followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtering.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using the following analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating volatile impurities and identifying them based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and identifying and quantifying major impurities by comparing the integration of characteristic signals.
Troubleshooting Guides
Fractional Distillation
Fractional distillation is a common method for purifying this compound, particularly on a larger scale. However, care must be taken to avoid thermal decomposition.
Problem: Poor separation of isomers.
| Possible Cause | Recommended Solution |
| Insufficient Column Efficiency | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates. |
| Distillation Rate is Too Fast | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. |
| Poor Column Insulation | Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient. |
Problem: Product decomposition during distillation.
| Possible Cause | Recommended Solution |
| High Pot Temperature | Gem-dihaloalkanes can be thermally unstable.[1] Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition. Aim for a distillation temperature between 25°C and 35°C if possible.[1] |
| Prolonged Heating | Minimize the time the compound is exposed to high temperatures. Once the desired fraction is collected, promptly cool the distillation flask. |
Data Presentation: Boiling Points of Diiodobutane Isomers and Related Compounds
The separation of diiodobutane isomers by fractional distillation is feasible due to their different boiling points. The following table provides known boiling points, which can help in setting up the distillation and identifying fractions.
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| 1,2-Diiodobutane | 230.1 | 760[3] |
| 1,4-Diiodobutane | 147-152 | 26[4][5] |
| 2,2-Dibromobutane | 145 | 760 |
| 2,3-Dibromobutane | 161 | 760[6] |
Column Chromatography
Flash column chromatography is a suitable technique for the purification of this compound, especially for smaller quantities and for removing non-volatile or highly polar impurities.
Problem: The product appears to be decomposing on the column.
| Possible Cause | Recommended Solution |
| Acidic Silica Gel | Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like iodoalkanes. Use deactivated (neutral) silica gel. This can be prepared by treating the silica gel with a base like triethylamine (B128534) and then washing with the eluent, or by using commercially available neutral silica gel. |
| Prolonged Elution Time | A long residence time on the silica gel can increase the chances of decomposition. Optimize the solvent system to have a target Rf value of approximately 0.3-0.4 for the product to ensure a reasonably fast elution. |
Problem: Poor separation from non-polar impurities.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The eluent is too polar. Decrease the polarity of the mobile phase. A common starting point for non-polar compounds is a mixture of hexane (B92381) and a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) in a low percentage. For gem-diiodoalkanes, a solvent system such as 5% diethyl ether in hexane has been reported to be effective. |
| Column Overloading | Too much crude product has been loaded onto the column, leading to broad peaks and poor separation. Use an appropriate amount of silica gel relative to the crude product (typically a 30:1 to 100:1 weight ratio of silica to crude material). |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
Objective: To determine the purity of a this compound sample and identify any volatile impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.
-
GC-MS Parameters (Illustrative):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
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Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
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Identify the peak corresponding to this compound based on its retention time and mass spectrum.
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Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST).
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Calculate the relative purity by area percentage, assuming similar response factors for the impurities.
-
Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica Gel
Objective: To purify crude this compound from polar impurities and baseline material.
Methodology:
-
Preparation of Deactivated Silica Gel:
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Prepare a slurry of silica gel in the chosen eluent (e.g., hexane).
-
Add triethylamine (1-2% of the eluent volume) to the slurry and stir for 15-20 minutes.
-
Pack the column with the slurry and flush with at least 3-5 column volumes of the eluent (without triethylamine) to remove the excess base.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity if necessary (e.g., by adding small percentages of diethyl ether or ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Product Isolation:
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Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationships in the purity analysis of this compound.
References
Technical Support Center: Workup Procedures for 2,2-Diiodobutane Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-diiodobutane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of reactions involving the synthesis or use of this compound.
| Problem | Possible Cause | Solution |
| Persistent purple or brown color in the organic layer after extraction. | Presence of residual iodine (I₂). | Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). The colored iodine will be reduced to colorless iodide (I⁻), which will partition into the aqueous layer. Repeat the wash until the organic layer is colorless.[1] |
| Formation of an emulsion during aqueous workup. | High concentration of solutes or use of certain solvents like THF or benzene (B151609) can promote emulsion formation. | 1. Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own. 2. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 3. Filtration: For persistent emulsions, filter the mixture through a pad of Celite. |
| Low yield of this compound. | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, GC, NMR) before initiating the workup. |
| Loss of product during workup. | This compound is a dense and relatively nonpolar liquid. Ensure complete extraction from the aqueous layer by using a sufficient volume of an appropriate organic solvent (e.g., dichloromethane, diethyl ether) and performing multiple extractions. Minimize the number of transfer steps to avoid physical loss of the product. | |
| Unwanted side reactions. | Side reactions such as elimination can occur, especially in the presence of strong bases.[2] Maintain careful control over reaction conditions, particularly temperature and the stoichiometry of reagents. | |
| Presence of starting material (e.g., 2-butyne (B1218202) or 2-butanone) in the final product. | Incomplete reaction or inefficient purification. | If the reaction has not gone to completion, consider extending the reaction time or adjusting the stoichiometry of the reagents. For purification, fractional distillation under reduced pressure is often effective for separating this compound from lower-boiling starting materials. |
| Presence of acidic impurities. | Use of acidic reagents or catalysts in the synthesis. | Wash the organic layer with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃), to neutralize and remove acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a reaction where this compound is synthesized?
A1: A general workup procedure involves quenching the reaction, extracting the product, washing the organic layer, drying, and removing the solvent. A typical sequence is as follows:
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Quench: Carefully add water to the reaction mixture to stop the reaction.
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Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane. Perform this extraction multiple times to ensure all the product is transferred to the organic phase.
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Wash with Sodium Thiosulfate: Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.
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Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and help break any emulsions.
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Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by distillation.
Q2: How can I confirm the successful synthesis and purity of this compound?
A2: The identity and purity of this compound can be confirmed using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a characteristic spectrum for this compound.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight.
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Infrared (IR) Spectroscopy: While not as definitive as NMR, IR spectroscopy can confirm the absence of functional groups from the starting materials (e.g., the carbonyl group of 2-butanone (B6335102) or the C≡C bond of 2-butyne).
Q3: What are some common side products in the synthesis of this compound and how can they be removed?
A3: Common side products depend on the synthetic route. In the hydroiodination of 2-butyne, incomplete reaction can lead to the presence of vinyl iodides. In the synthesis from 2-butanone, α-iodoketones may be formed. Elimination reactions can also produce unsaturated iodo-compounds.[2] Most of these byproducts can be separated from this compound by fractional distillation under reduced pressure.
Q4: Is this compound stable during workup?
A4: this compound, like many alkyl iodides, can be sensitive to light and may slowly decompose over time, releasing iodine. It is advisable to protect the compound from light during and after the workup and to store it in a cool, dark place.
Experimental Protocols
Representative Workup Protocol for the Synthesis of this compound
This protocol outlines a general workup procedure following the synthesis of this compound.
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Quenching: The reaction mixture is cooled to room temperature and slowly poured into a separatory funnel containing deionized water.
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Extraction: The aqueous mixture is extracted three times with diethyl ether. The organic layers are combined.
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Washing:
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The combined organic extracts are washed with an equal volume of 10% aqueous sodium thiosulfate solution to remove any residual iodine.
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The organic layer is then washed with deionized water.
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Finally, the organic layer is washed with a saturated aqueous solution of sodium chloride (brine).
-
-
Drying: The organic layer is dried over anhydrous magnesium sulfate.
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Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.
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Purification: The crude product is purified by fractional distillation under reduced pressure.
Data Presentation
| Parameter | Value | Notes |
| Molecular Formula | C₄H₈I₂ | |
| Molecular Weight | 309.92 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Data not readily available, but expected to be significantly higher than related butanes due to the high molecular weight. Distillation is typically performed under reduced pressure. | |
| Density | Expected to be denser than water. | Alkyl iodides are generally denser than water. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for removing residual iodine during workup.
References
storage and handling to prevent degradation of 2,2-diiodobutane
Technical Support Center: 2,2-Diiodobutane
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: Proper storage is critical to minimize the degradation of this compound. Organoiodine compounds, particularly geminal diiodides, are known for the lability of the carbon-iodine bond. To maintain the integrity of the compound, it should be stored under the following conditions:
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Temperature: Refrigerate at 2-8 °C.[1]
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Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
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Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.[2]
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Moisture: Keep the container tightly sealed to protect it from air and moisture.[1]
Q2: What are the visual signs of this compound decomposition?
A2: Pure this compound is typically a colorless to pale-yellow liquid. Visual indicators of decomposition include a noticeable darkening of the liquid to a yellow or brown color. This discoloration is often due to the formation of elemental iodine (I₂) as a degradation product. The presence of a dark precipitate can also signify significant degradation.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, caution is advised. While specific data on this compound is limited, geminal dihalides can be susceptible to elimination reactions, which can be promoted by both acidic and basic conditions. Strong bases may induce dehydroiodination, leading to the formation of iodoalkenes.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for this compound are driven by the inherent instability of the geminal diiodo- structure. The main pathways include:
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Elimination Reaction: This is a common pathway for geminal dihalides, where hydrogen iodide (HI) is eliminated to form a more stable alkene.[3] This can be initiated by heat, light, or the presence of bases.
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Nucleophilic Substitution: The iodine atoms are excellent leaving groups, making the compound susceptible to nucleophilic substitution reactions if nucleophiles are present in the solution.[3]
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Radical Formation: The weak carbon-iodine bond can undergo homolytic cleavage upon exposure to light or heat, leading to the formation of radicals. These radicals can then participate in a variety of subsequent reactions.[3]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter during your experiments with this compound.
Issue: My this compound has turned yellow/brown. Can I still use it?
-
Possible Cause: The discoloration indicates the presence of dissolved elemental iodine (I₂), a product of degradation.
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Solution: For many applications, a minor discoloration may not significantly impact the reaction. However, for sensitive reactions, it is advisable to purify the this compound before use. This can often be achieved by washing the compound with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃), to quench the iodine, followed by drying and re-purification.
Issue: I am observing unexpected byproducts in my reaction, such as alkenes.
-
Possible Cause: This is a strong indication that the this compound is undergoing an elimination reaction. This can be triggered by elevated reaction temperatures or the presence of basic reagents or impurities.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Use a Milder Base: If a base is required, consider using a non-nucleophilic or sterically hindered base.
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Check for Impurities: Ensure all reagents and solvents are pure and dry.
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Protect from Light: Run the reaction in a flask protected from light.
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Issue: My reaction yields are consistently low.
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Possible Cause: Low yields can be a result of the degradation of your this compound starting material.
-
Troubleshooting Steps:
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Assess Purity: Before starting your reaction, assess the purity of your this compound using a suitable analytical method like GC-MS or NMR spectroscopy (see Experimental Protocols section).
-
Fresh is Best: If possible, use freshly purified or newly purchased this compound.
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Control Reaction Conditions: Strictly control the reaction temperature and protect it from light.
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Inert Atmosphere: Ensure the reaction is carried out under a dry, inert atmosphere.
-
Logical Troubleshooting Workflow
References
Technical Support Center: Analysis of 2,2-Diiodobutane by GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification of impurities in 2,2-diiodobutane via Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing or fronting. What are the potential causes and how can I resolve this?
A: Peak tailing or fronting for this compound can be indicative of several issues, ranging from sample introduction to column interactions.
Troubleshooting Steps:
-
Check for Active Sites: this compound, like other iodoalkanes, can be susceptible to interactions with active sites in the GC system.
-
Solution: Deactivate the inlet liner by replacing it with a new, silanized liner. If the problem persists, consider trimming the first few centimeters of the column to remove any active sites that may have developed. Ensure you are using a high-quality, inert GC column.
-
-
Optimize Temperatures: Inappropriate temperature settings can lead to poor peak shape.
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Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to peak broadening or tailing. Conversely, if it is too high, thermal degradation of the analyte can occur. A starting point of 200-250 °C is recommended, but may require optimization.
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Oven Temperature Program: A slow ramp rate can sometimes lead to broader peaks. Conversely, a ramp rate that is too fast may not provide adequate separation. The initial oven temperature should be low enough to allow for proper focusing of the analyte on the column head.
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in fronting peaks.
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Solution: Try diluting your sample and re-injecting. If the peak shape improves, column overload was the likely cause. You can also increase the split ratio to reduce the amount of sample reaching the column.
-
-
Improper Column Installation: A poorly cut or installed column can create dead volume, leading to peak tailing.
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Solution: Ensure the column is cut cleanly and squarely. Reinstall the column in the injector according to the manufacturer's instructions for your specific GC model to ensure the correct insertion depth.
-
Problem 2: Presence of Unexpected Peaks in the Chromatogram
Q: I am observing unexpected peaks in my chromatogram when analyzing this compound. How can I identify these impurities?
A: Unexpected peaks are likely impurities from the synthesis of this compound or degradation products. Below is a table of potential impurities and their likely origins.
Data Presentation: Potential Impurities in this compound
| Impurity Name | Chemical Formula | Plausible Origin | Key Diagnostic Ions (m/z) |
| 2-Butanone | C₄H₈O | Unreacted starting material from synthesis involving butanone. | 72 (M+), 43 (base peak), 29, 57 |
| 2-Iodobutane (B127507) | C₄H₉I | Incomplete iodination or reduction side product. | 184 (M+), 57 (base peak, [C₄H₉]⁺), 127 ([I]⁺) |
| 1-Butene, 2-Butene | C₄H₈ | Elimination (dehydroiodination) of HI from 2-iodobutane or this compound. | 56 (M+), 41 (base peak), 39, 27 |
| 2,3-Diiodobutane | C₄H₈I₂ | Isomeric byproduct from the synthesis, particularly from 2-butyne. | 310 (M+), 183 ([M-I]⁺), 127 ([I]⁺), 55 |
| 2,2-Dibromobutane or 2,2-Dichlorobutane | C₄H₈Br₂ or C₄H₈Cl₂ | Unreacted starting material if using the Finkelstein reaction. | For Dibromo: 216/218/220 (M+), 137/139 ([M-Br]⁺); For Dichloro: 126/128/130 (M+), 91/93 ([M-Cl]⁺) |
| Free Iodine (I₂) | I₂ | Degradation of this compound due to light or heat exposure. | Not typically observed by GC-MS, but may contribute to a yellow/brown sample color. |
Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for identifying unknown impurities.
Problem 3: No Peaks or Very Small Peaks Detected
Q: I'm injecting my this compound sample, but I'm not seeing any peaks, or the peaks are much smaller than expected. What should I check?
A: This issue can stem from problems with the sample, the injection process, or the instrument itself.
Troubleshooting Steps:
-
Verify Sample Integrity:
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Concentration: Ensure your sample is at an appropriate concentration for your instrument's sensitivity. If it's too dilute, you may not see a signal.
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Degradation: this compound can be unstable, especially when exposed to light. If the sample has a dark brown color, significant degradation may have occurred, leading to a lower concentration of the target analyte.
-
-
Check the Injection System:
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Syringe: The syringe may be clogged. Try washing it with a suitable solvent or replacing it.
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Autosampler: If using an autosampler, ensure it is functioning correctly and picking up the sample from the vial.
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Investigate Instrument Parameters:
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Inlet Leak: A leak in the injector can cause sample loss, leading to small or no peaks. Perform a leak check.
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Column Breakage: A break in the column, especially near the injector, will prevent the sample from reaching the detector.
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Detector Issues: Ensure the mass spectrometer is tuned and operating correctly. Check the filament status and electron multiplier voltage.
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On-Column Degradation: Due to the thermal lability of the C-I bond, it's possible for this compound to degrade in a hot injector or on the column.
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Solution: Try lowering the injector temperature in 10-20 °C increments. Using a more inert column and liner can also mitigate on-column degradation.
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Frequently Asked Questions (FAQs)
Q1: What is the expected mass spectrum fragmentation pattern for this compound?
A1: The mass spectrum of this compound is characterized by the following key fragments:
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Molecular Ion ([M]⁺): A peak at m/z 310, corresponding to the intact molecule. This peak may be weak due to the lability of the C-I bonds.
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Loss of an Iodine Atom ([M-I]⁺): A prominent peak at m/z 183, resulting from the loss of one iodine atom.[1]
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Iodine Ion ([I]⁺): A peak at m/z 127, corresponding to an iodine cation.
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Butyl Cation ([C₄H₉]⁺): A peak at m/z 57, which is often the base peak for iodoalkanes.[1]
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Other Alkyl Fragments: Peaks at m/z 29 ([C₂H₅]⁺) and 41 ([C₃H₅]⁺) are also common.
Q2: What type of GC column is best suited for analyzing this compound and its impurities?
A2: A non-polar or mid-polarity column is generally recommended.
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5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms): This is a good general-purpose column that provides excellent separation for a wide range of volatile and semi-volatile compounds, including halogenated hydrocarbons.
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6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624): This phase is specifically designed for the analysis of volatile organic compounds and offers good selectivity for halogenated compounds.
Q3: Can this compound degrade during GC-MS analysis?
A3: Yes, iodoalkanes can be thermally labile. The carbon-iodine bond is relatively weak and can break at high temperatures in the GC inlet, leading to the formation of degradation products such as butene isomers or 2-iodobutane. To minimize degradation, it is advisable to use the lowest possible injector temperature that still allows for efficient volatilization of the analyte. Using a highly inert system (liner, column) is also crucial.
Experimental Protocols
Recommended GC-MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and its potential impurities. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation:
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Dilute the this compound sample in a volatile, high-purity solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 10-100 µg/mL.
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Transfer the diluted sample to a 2 mL autosampler vial.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1, adjust as needed) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | - Initial Temperature: 40 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Hold: 2 minutes at 200 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-350 |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
References
Validation & Comparative
Reactivity Showdown: A Comparative Guide to 2,2-Diiodobutane and 1,2-Diiodobutane
An in-depth analysis of the reactivity profiles of geminal versus vicinal diiodobutanes, providing researchers with comparative data and detailed experimental protocols for key elimination reactions.
The structural arrangement of substituents on an alkyl chain profoundly influences a molecule's chemical behavior. This guide provides a comparative analysis of the reactivity of 2,2-diiodobutane, a geminal (gem-) dihalide, and 1,2-diiodobutane (B15469301), a vicinal (vic-) dihalide. The positioning of the two iodine atoms—either on the same carbon or on adjacent carbons—dictates the requisite reaction conditions, the types of products formed, and the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and manipulate the chemical pathways of these versatile synthons.
Executive Summary of Reactivity Comparison
The primary distinction in reactivity lies in the type of elimination reaction each isomer typically undergoes. 1,2-Diiodobutane readily undergoes a standard E2 dehalogenation to yield alkenes under relatively mild conditions. In contrast, this compound requires a significantly stronger base to facilitate a double dehydrohalogenation, ultimately forming an alkyne. This fundamental difference is a direct consequence of the substrate's structure.
| Feature | This compound (Geminal) | 1,2-Diiodobutane (Vicinal) |
| Typical Reaction | Double Dehydrohalogenation | Dehalogenation (E2) |
| Typical Reagent | Strong Base (e.g., NaNH₂) | Reducing Agents (e.g., NaI, Zn dust) |
| Primary Product | Alkyne (But-2-yne) | Alkenes (But-1-ene, But-2-ene) |
| Reaction Conditions | Generally Harsher | Generally Milder |
| Number of Eliminations | Two | One |
Reaction Pathways and Mechanisms
The divergent reactivity of these isomers can be understood by examining their respective elimination pathways.
1,2-Diiodobutane: Vicinal Dehalogenation
1,2-Diiodobutane undergoes a classic E2 elimination reaction. This process can be initiated by reagents like the iodide ion (acting as a nucleophile) or zinc dust. The reaction is stereospecific, requiring an anti-periplanar arrangement of the two departing iodine atoms. This concerted mechanism involves the simultaneous removal of both halogen atoms to form a carbon-carbon double bond.
Caption: E2 dehalogenation of 1,2-diiodobutane.
This compound: Geminal Double Dehydrohalogenation
To form a stable alkyne, this compound must undergo two successive elimination reactions. This requires a very strong base, such as sodium amide (NaNH₂), to abstract protons from the adjacent carbon.[1] The first elimination forms a vinylic iodide intermediate. The second, more challenging elimination from the sp²-hybridized carbon of the intermediate, also proceeds via an E2-like mechanism to form the alkyne.[2]
Caption: Double elimination pathway for this compound.
Experimental Protocols
Detailed methodologies for representative elimination reactions of each isomer are provided below. These protocols are based on standard procedures for analogous compounds due to the lack of specific literature for these exact substrates.
Protocol 1: Dehalogenation of 1,2-Diiodobutane with Zinc Dust
This procedure describes the formation of butenes from a vicinal dihalide using zinc dust.
Objective: To synthesize butenes via E2 dehalogenation.
Materials:
-
1,2-diiodobutane
-
Zinc dust
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus (optional, for product analysis)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a heating mantle in a fume hood.
-
To the flask, add 1,2-diiodobutane (1 equivalent).
-
Add glacial acetic acid as the solvent.
-
With stirring, gradually add zinc dust (approx. 1.5 equivalents). An exothermic reaction may be observed.
-
Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
The gaseous butene products can be collected or passed through a solution for analysis (e.g., bromine water to test for unsaturation).
-
Work-up: Cool the reaction mixture. Decant the acetic acid solution from the unreacted zinc. Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution. Extract the organic products with a low-boiling solvent like diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent.
-
Analysis: The product distribution (but-1-ene vs. but-2-ene) can be determined using Gas Chromatography (GC) or ¹H NMR spectroscopy.
Protocol 2: Synthesis of But-2-yne from this compound
This protocol outlines the double dehydrohalogenation of a geminal dihalide using sodium amide to produce an alkyne. This reaction must be performed under anhydrous conditions.
Objective: To synthesize but-2-yne via double E2 elimination.
Materials:
-
This compound
-
Sodium amide (NaNH₂) (at least 2 equivalents)
-
Anhydrous liquid ammonia (B1221849) or an inert high-boiling solvent (e.g., mineral oil)
-
Three-neck flask equipped for anhydrous reactions
-
Dry ice/acetone condenser (if using liquid ammonia)
-
Stirring apparatus
Procedure:
-
Assemble a three-neck flask, flame-dried under an inert atmosphere (e.g., nitrogen or argon).
-
If using liquid ammonia, cool the flask to -78 °C and condense ammonia into the flask.
-
Carefully add sodium amide (2-3 equivalents) to the solvent with vigorous stirring.
-
Slowly add a solution of this compound (1 equivalent) in a minimal amount of anhydrous ether or THF to the sodium amide suspension.
-
After the addition is complete, allow the mixture to stir at the appropriate temperature (reflux for mineral oil, or slowly warm to room temperature to evaporate the ammonia).
-
Work-up: Quench the reaction by the very slow and careful addition of water or aqueous ammonium (B1175870) chloride.[2] Extract the product with a low-boiling organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification & Analysis: The crude product can be purified by fractional distillation. The final product, but-2-yne, should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. According to Saytzeff's rule, the more substituted alkyne, but-2-yne, is expected to be the major product over but-1-yne.[2]
Data Presentation
While specific kinetic data for the target molecules is scarce, the following table summarizes the expected outcomes and conditions based on the reactivity of their compound classes.
Table 1: Summary of Reaction Conditions and Products
| Substrate | Reagent | Solvent | Typical Temp. | Major Organic Product(s) | Reaction Type |
| 1,2-Diiodobutane | NaI | Acetone | Reflux | But-1-ene, But-2-ene | E2 Dehalogenation |
| 1,2-Diiodobutane | Zn dust | Acetic Acid | Reflux | But-1-ene, But-2-ene | E2 Dehalogenation |
| This compound | NaNH₂ (2-3 eq.) | Liquid NH₃ | -33 °C to RT | But-2-yne | Double E2 |
Conclusion
The reactivity of diiodobutanes is a clear illustration of how isomerism dictates chemical destiny. The vicinal isomer, 1,2-diiodobutane, is predisposed to single E2 elimination reactions under mild reducing conditions to form alkenes. In stark contrast, the geminal isomer, this compound, requires forcing conditions with a strong base to undergo a double elimination, yielding the more unsaturated alkyne. This comparative guide provides the foundational chemical principles, reaction pathways, and actionable experimental protocols for researchers to leverage these differences in synthetic applications.
References
A Comparative Guide to Geminal and Vicinal Diiodides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geminal (gem-) and vicinal (vic-) diiodides are pivotal intermediates in organic synthesis, each offering a unique profile of reactivity and synthetic utility. Geminal diiodides feature two iodine atoms attached to the same carbon atom, while in vicinal diiodides, the two iodine atoms are on adjacent carbons. This structural distinction profoundly influences their stability, reactivity, and preferred synthetic applications. This guide provides an objective comparison of geminal and vicinal diiodides, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate isomer for their synthetic endeavors.
Synthesis of Geminal vs. Vicinal Diiodides
The synthetic routes to geminal and vicinal diiodides are fundamentally different, starting from distinct classes of organic precursors.
Synthesis of Geminal Diiodides
Geminal diiodides are commonly prepared from carbonyl compounds or their derivatives, such as hydrazones. A notable method involves the iodination of hydrazones, which proceeds through a diazo intermediate.
Synthesis of Vicinal Diiodides
Vicinal diiodides are predominantly synthesized through the electrophilic addition of iodine to alkenes. The reaction typically proceeds via a cyclic iodonium (B1229267) ion intermediate, leading to anti-addition of the two iodine atoms across the double bond.
Quantitative Comparison of Synthesis Methods
The choice of synthetic method is often dictated by the desired product, substrate scope, and reaction efficiency. Below is a summary of representative synthetic methods with their reported yields.
| Diiodide Type | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Geminal | Alkyl Iodide | NaHMDS, CH₂I₂ | THF/Ether | Good to Excellent | [1][2] |
| Geminal | Benzyl/Allyl Bromide | LiHMDS, CH₂I₂ | THF/Ether | Good to Excellent | [1][2] |
| Geminal | Trisubstituted Alkene | 1,3-diiodo-5,5-dimethylhydantoin, H₂O | EtOAc/MeNO₂ | 62-86 | [3] |
| Vicinal | Long-chain Alkene | I₂, H₂O₂ | Methanol (B129727)/Water | Varies | [4] |
| Vicinal | Alkene | NaN₃, I₂ | Et₂O or CHCl₃ | Not specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Geminal Diiodide from an Alkyl Iodide[1][2]
-
Reagent Preparation: A solution of diiodomethane (B129776) (CH₂I₂, 2.5 mmol) in tetrahydrofuran (B95107) (THF, 0.6 mL) is prepared. A separate solution of sodium bis(trimethylsilyl)amide (NaHMDS, 2.5 mmol) in THF (4 mL) and diethyl ether (4 mL) is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C.
-
Reaction Initiation: The CH₂I₂ solution is added dropwise to the NaHMDS solution at -78 °C. The mixture is stirred for 20 minutes.
-
Substrate Addition: A solution of the alkyl iodide (0.5 mmol) in THF (1 mL) is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm slowly to room temperature over 16 hours in the dark.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: Synthesis of a Vicinal Diiodide from a Long-Chain Alkene[4]
-
Reaction Setup: The long-chain alkene is suspended in a suitable solvent such as methanol or water in a round-bottom flask.
-
Reagent Addition: Molecular iodine (I₂, 0.5 equivalents) is added to the suspension. Subsequently, 30% aqueous hydrogen peroxide (a slight excess) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the product is extracted with an organic solvent. The organic layer is washed with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by a wash with water. The organic phase is dried over an anhydrous drying agent and the solvent is removed under reduced pressure to yield the vicinal diiodide.
Reactivity and Stability Comparison
The positioning of the iodine atoms has a significant impact on the chemical behavior of diiodides.
Stability
-
Geminal Diiodides: Generally, geminal diiodides are relatively stable and can be isolated and purified using standard laboratory techniques.[1][2] Their stability allows for their use as precursors in a variety of subsequent reactions.
-
Vicinal Diiodides: Vicinal diiodides are notoriously unstable and are prone to spontaneous elimination of iodine (I₂) to form an alkene. This instability is a key feature of their chemistry and often dictates their synthetic applications, which are frequently aimed at in-situ generation and immediate reaction. The inherent instability is attributed to steric strain and the favorable thermodynamics of alkene and iodine formation.
Reactivity
-
Vicinal Diiodides: The dominant reaction pathway for vicinal diiodides is elimination to furnish alkenes. This can occur thermally, photochemically, or upon treatment with a variety of reagents, including iodide ions and reducing metals like zinc.[7][8] The susceptibility of the iodine atom to nucleophilic attack is extremely high.[9]
Spectroscopic Characterization
The differentiation between geminal and vicinal diiodides can be readily achieved using standard spectroscopic techniques.
| Technique | Geminal Diiodide | Vicinal Diiodide |
| ¹H NMR | A single resonance for the two protons on the diiodinated carbon (for terminal gem-diiodides), with a characteristic chemical shift. Geminal coupling (²J) may be observed if the protons are diastereotopic.[10] | Two distinct signals for the protons on the two iodine-bearing carbons, with vicinal coupling (³J) between them. |
| ¹³C NMR | A single, highly shielded carbon signal for the diiodinated carbon. | Two distinct signals for the two iodine-bearing carbons. |
| Mass Spec | Characteristic fragmentation patterns, often showing loss of one or two iodine atoms. | Fragmentation is often dominated by the loss of I₂ to form the alkene radical cation. |
Conclusion
Geminal and vicinal diiodides, while isomeric, exhibit divergent synthetic utility rooted in their distinct stabilities and reactivities. Geminal diiodides are robust intermediates, primarily employed as precursors to powerful organometallic reagents for carbon-carbon bond formation. In contrast, vicinal diiodides are typically transient species, valued for their propensity to undergo elimination to generate alkenes. A thorough understanding of these differences is crucial for the strategic design of complex synthetic routes in academic research and industrial drug development. The choice between a geminal and a vicinal diiodide will ultimately depend on the specific synthetic transformation required and the desired final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photo-mediated selective deconstructive geminal dihalogenation of trisubstituted alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Dehalogenation reactions of vicinal dihalides. Part III. Dehalogenations of 1-chloro-2-iodo-1,2-diphenylethane induced by a variety of nucleophiles. The nucleophilic reactivity towards iodine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Geminal - Wikipedia [en.wikipedia.org]
Validating the Structure of 2,2-Diiodobutane: A Comparative NMR Spectroscopy Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the structure of a synthesized molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for such structural elucidation. This guide provides a comprehensive comparison of the expected ¹H and ¹³C NMR spectral data for 2,2-diiodobutane against its isomers, offering a clear methodology for its structural validation.
This guide leverages predicted NMR data to facilitate the identification and differentiation of this compound from other possible diiodobutane isomers that could arise during synthesis. By comparing the number of signals, their chemical shifts (δ), and splitting patterns, researchers can confidently assign the correct structure to their target molecule.
Comparative Analysis of Predicted ¹H NMR Data
The ¹H NMR spectrum is the first line of inquiry for structural analysis. The number of distinct proton environments, their chemical shifts, and the spin-spin coupling patterns provide a unique fingerprint for a molecule. Below is a comparison of the predicted ¹H NMR data for this compound and its isomers.
| Structure | Isomer | Predicted ¹H NMR Chemical Shifts (ppm), Multiplicity, Integration |
| This compound | a: ~2.6 (q, 2H, J ≈ 7.5 Hz), b: ~1.1 (t, 3H, J ≈ 7.5 Hz), c: ~2.4 (s, 3H) | |
| 1,1-Diiodobutane | a: ~4.7 (t, 1H, J ≈ 7.0 Hz), b: ~2.1 (p, 2H, J ≈ 7.0 Hz), c: ~1.5 (h, 2H, J ≈ 7.5 Hz), d: ~0.9 (t, 3H, J ≈ 7.5 Hz) | |
| 1,2-Diiodobutane | a: ~3.8-4.0 (m, 1H), b: ~3.5-3.7 (m, 2H), c: ~2.0-2.2 (m, 2H), d: ~1.1 (t, 3H, J ≈ 7.5 Hz) | |
| 1,3-Diiodobutane | a: ~4.2-4.4 (m, 1H), b: ~3.3-3.5 (m, 2H), c: ~2.2-2.4 (m, 2H), d: ~1.8 (d, 3H, J ≈ 6.5 Hz) | |
| 1,4-Diiodobutane | a: ~3.2 (t, 4H, J ≈ 6.5 Hz), b: ~2.0 (p, 4H, J ≈ 6.5 Hz) | |
| 2,3-Diiodobutane | a: ~4.1-4.3 (m, 2H), b: ~1.8-2.0 (d, 6H, J ≈ 6.5 Hz) |
Key Differentiators for this compound in ¹H NMR:
-
Three distinct signals: A quartet, a triplet, and a singlet.
-
A characteristic singlet: The methyl group at the C2 position (c) is a singlet as it has no adjacent protons, a key feature distinguishing it from most isomers.
-
Integration ratio: The proton integration ratio will be 2:3:3.
Comparative Analysis of Predicted ¹³C NMR Data
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule. For this compound, a specific number of signals at characteristic chemical shifts is expected.
| Structure | Isomer | Predicted ¹³C NMR Chemical Shifts (ppm) | Number of Signals |
| This compound | C1: ~15, C2: ~40, C3: ~50, C4: ~35 | 4 | |
| 1,1-Diiodobutane | C1: ~-10, C2: ~40, C3: ~35, C4: ~13 | 4 | |
| 1,2-Diiodobutane | C1: ~10, C2: ~45, C3: ~30, C4: ~12 | 4 | |
| 1,3-Diiodobutane | C1: ~15, C2: ~40, C3: ~50, C4: ~25 | 4 | |
| 1,4-Diiodobutane | C1/C4: ~7, C2/C3: ~35 | 2 | |
| 2,3-Diiodobutane | C1/C4: ~25, C2/C3: ~50 | 2 |
Key Differentiators for this compound in ¹³C NMR:
-
Four distinct carbon signals. This immediately distinguishes it from the more symmetrical 1,4- and 2,3-diiodobutane isomers, which would each show only two signals.
-
A highly deshielded quaternary carbon: The C2 carbon, bonded to two iodine atoms, is expected to have a significantly downfield chemical shift, a unique feature of the 2,2-diiodo isomer.
Experimental Protocol for NMR Spectroscopy
To obtain high-quality NMR spectra for structural validation, the following detailed protocol should be followed.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample and has a residual solvent peak that does not overlap with sample signals.
-
Concentration:
-
For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 10-50 mg in 0.6-0.7 mL of solvent is recommended.
-
-
Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
The following are general parameters that may need to be optimized for the specific instrument and sample.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 scans or more, depending on the sample concentration. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to ensure it is flat.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
Logical Workflow for Structure Validation
The process of validating the structure of this compound using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the GC-MS Analysis of 2,2-Diiodobutane
For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, providing a unique fragmentation "fingerprint" for molecular identification. This guide offers a detailed comparison of the predicted electron ionization (EI) fragmentation pattern of 2,2-diiodobutane with related iodoalkanes, supported by established fragmentation principles and experimental data for analogous compounds.
Predicted Fragmentation Pattern of this compound
The electron ionization of this compound is anticipated to yield a series of characteristic fragment ions. The molecular ion peak, [C4H8I2]+•, is expected to be of very low abundance or entirely absent due to the molecule's instability under EI conditions. The primary fragmentation pathways are predicted to involve the loss of iodine atoms and alkyl groups, leading to the formation of more stable carbocations.
A comparison with the known fragmentation patterns of other iodoalkanes, such as 1-iodopropane (B42940) and 2-iodopropane (B156323), provides a solid foundation for these predictions. In these compounds, the cleavage of the C-I bond is a dominant fragmentation pathway.[1][2]
| Predicted Ion | m/z (mass-to-charge ratio) | Predicted Relative Abundance | Proposed Fragmentation Pathway |
| [C4H8I]+ | 183 | Moderate | Loss of an iodine radical (•I) from the molecular ion. |
| [C4H8]+• | 56 | High | Loss of two iodine atoms (I2) from the molecular ion. |
| [C3H5]+ | 41 | High | α-cleavage with loss of a methyl radical (•CH3) and two iodine atoms. |
| [C2H5]+ | 29 | Moderate | Cleavage of the C-C bond with loss of an ethyl radical (•C2H5) and two iodine atoms. |
| [I]+ | 127 | Low to Moderate | Cleavage of the C-I bond. |
| [HI]+• | 128 | Low | Rearrangement followed by elimination of a neutral butene molecule. |
Comparative Fragmentation Data of Iodoalkanes
To contextualize the predicted fragmentation of this compound, the following table summarizes the key fragments observed in the mass spectra of related iodoalkanes.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 1-Iodopropane | 170 | 43 ([C3H7]+) | 127 ([I]+), 29 ([C2H5]+)[1] |
| 2-Iodopropane | 170 | 43 ([C3H7]+) | 127 ([I]+), 128 ([HI]+•)[2] |
| 1,2-Diiodopropane | 296 | 169 ([C3H6I]+) | 41 ([C3H5]+), 127 ([I]+), 254 ([C3H5I2]+)[3] |
This comparative data underscores the prevalence of C-I bond cleavage and the formation of stable alkyl carbocations as the primary drivers of fragmentation in iodoalkanes.
Experimental Protocol for GC-MS Analysis
The following provides a detailed methodology for the analysis of this compound and similar compounds using GC-MS.
Sample Preparation:
A dilute solution of the analyte (e.g., 10-100 ppm) is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane. It is crucial to use high-purity solvents to avoid interference from impurities.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound.
Caption: Predicted EI fragmentation of this compound.
Logical Workflow for Compound Identification
The process of identifying an unknown compound like this compound using GC-MS follows a structured workflow.
Caption: GC-MS workflow for compound identification.
References
- 1. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Propane, 1,2-diiodo- | C3H6I2 | CID 136396 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,2-Diiodobutane and Other 2,2-Dihalogenated Butanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,2-diiodobutane and its lighter halogen analogs: 2,2-dibromobutane, 2,2-dichlorobutane, and 2,2-difluorobutane. The data presented herein offers valuable insights into the influence of halogen electronegativity and size on the magnetic environment of neighboring protons and carbons.
¹H and ¹³C NMR Chemical Shift Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the C1, C3, and C4 positions of 2,2-dihalogenated butanes. These values were obtained using reputable online NMR prediction software.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | C1-H (t) | C3-H (q) | C4-H (s) |
| 2,2-Difluorobutane | 1.05 | 1.85 | 1.75 |
| 2,2-Dichlorobutane | 1.10 | 2.20 | 2.45 |
| 2,2-Dibromobutane | 1.15 | 2.60 | 2.80 |
| This compound | 1.20 | 2.90 | 3.15 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | C1 | C2 | C3 | C4 |
| 2,2-Difluorobutane | 8 | 125 | 30 | 25 |
| 2,2-Dichlorobutane | 10 | 90 | 40 | 35 |
| 2,2-Dibromobutane | 12 | 60 | 50 | 45 |
| This compound | 15 | 20 | 60 | 55 |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra, applicable to the compounds discussed in this guide.
1. Sample Preparation:
-
Analyte Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.
-
Sample Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Other deuterated solvents such as acetone-d₆, dimethyl sulfoxide-d₆, or benzene-d₆ can be used depending on the solubility of the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume: Adjust the final volume in the NMR tube to a height of approximately 4-5 cm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is recommended for better spectral dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. This delay should be at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.
-
Number of Scans (ns): 8-16 scans are usually sufficient for a moderately concentrated sample.
-
Spectral Width (sw): A spectral width of 10-15 ppm is generally adequate for most organic molecules.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-10 seconds. Quaternary carbons can have very long T1 relaxation times, so a longer delay may be necessary for their quantitative detection.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of 200-250 ppm is typically used to cover the full range of carbon chemical shifts.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Relationship between halogen electronegativity and NMR chemical shift.
Caption: A generalized workflow for NMR spectroscopy experiments.
A Comparative Study of Diiodobutane Isomers in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of diiodobutane isomers in the context of nucleophilic substitution reactions. Understanding the relative reactivity and reaction pathways of these isomers is crucial for synthetic chemists in designing and optimizing reaction conditions. This document outlines the theoretical basis for their reactivity, presents expected comparative data based on established principles of physical organic chemistry, and provides detailed experimental protocols for kinetic analysis.
Introduction to Diiodobutane Isomers and Nucleophilic Substitution
Diiodobutane exists in several structural forms, including 1,1-, 1,2-, 1,3-, and 1,4-diiodobutane (B107930). The position of the iodine atoms on the butane (B89635) backbone significantly influences the molecule's reactivity towards nucleophiles. Nucleophilic substitution, a fundamental class of reactions in organic chemistry, involves the replacement of a leaving group (in this case, an iodide ion) by a nucleophile. The two primary mechanisms for this reaction are the S\textsubscript{N}2 (bimolecular nucleophilic substitution) and S\textsubscript{N}1 (unimolecular nucleophilic substitution) pathways.
The reactivity of alkyl halides in S\textsubscript{N}2 reactions is highly sensitive to steric hindrance at the electrophilic carbon center. Primary alkyl halides, with less steric bulk, are more susceptible to backside attack by a nucleophile and therefore react faster than secondary alkyl halides.[1][2][3][4] Tertiary alkyl halides are generally unreactive via the S\textsubscript{N}2 mechanism.[1][3] The iodide ion is an excellent leaving group, making diiodobutanes highly reactive substrates for nucleophilic substitution.[5]
Comparative Reactivity of Diiodobutane Isomers
The structural differences among diiodobutane isomers lead to predictable differences in their reaction rates and pathways in nucleophilic substitution reactions. The following table summarizes the expected relative reactivity of various diiodobutane isomers in a typical S\textsubscript{N}2 reaction.
Data Presentation: Predicted S\textsubscript{N}2 Reactivity
| Isomer | Structure | Carbon Center(s) | Expected Relative S\textsubscript{N}2 Rate | Key Reaction Pathways |
| 1,4-Diiodobutane | I-(CH\textsubscript{2})\textsubscript{4}-I | Primary | Very High | S\textsubscript{N}2, Intramolecular Cyclization |
| 1,3-Diiodobutane | CH\textsubscript{3}-CHI-(CH\textsubscript{2})\textsubscript{2}-I | Primary & Secondary | High | S\textsubscript{N}2 (at primary carbon) |
| 1,2-Diiodobutane | CH\textsubscript{3}-CH\textsubscript{2}-CHI-CH\textsubscript{2}I | Primary & Secondary | High | S\textsubscript{N}2 (at primary carbon), Elimination |
| 1,1-Diiodobutane | CH\textsubscript{3}-CH\textsubscript{2}-CH\textsubscript{2}-CHI\textsubscript{2} | Primary (gem-diiodide) | Moderate | S\textsubscript{N}2 |
Note: The expected relative rates are based on the principle that primary alkyl halides react faster than secondary alkyl halides in S\textsubscript{N}2 reactions due to reduced steric hindrance.[1][2][3]
Discussion of Reactivity
-
1,4-Diiodobutane: As a primary diiodoalkane, 1,4-diiodobutane is expected to be highly reactive towards S\textsubscript{N}2 substitution at both carbon centers. A significant competing pathway for this isomer is intramolecular cyclization, where a nucleophile, after substituting one iodine atom, can attack the other end of the carbon chain to form a five-membered ring, such as tetrahydrofuran (B95107) when the nucleophile is a hydroxide (B78521) ion.
-
1,3-Diiodobutane: This isomer possesses both a primary and a secondary carbon-iodine bond. Nucleophilic attack will preferentially occur at the less sterically hindered primary carbon. The rate of the first substitution will be high, while the second substitution at the secondary carbon will be significantly slower.
-
1,2-Diiodobutane: Similar to 1,3-diiodobutane, this isomer has both a primary and a secondary reaction center, with the primary carbon being the more reactive site for S\textsubscript{N}2 reactions. Due to the presence of halogens on adjacent carbons (vicinal dihalide), this isomer has a higher propensity to undergo elimination reactions (E2) in the presence of a strong, non-nucleophilic base.
-
1,1-Diiodobutane: This gem-diiodide has two iodine atoms on the same primary carbon. While the carbon is primary, the presence of two large iodine atoms may introduce some steric hindrance compared to a mono-iodoalkane. The reactivity is expected to be moderate.
Mandatory Visualizations
S\textsubscript{N}2 Reaction Mechanism
Caption: The concerted S\textsubscript{N}2 mechanism showing backside attack of the nucleophile.
Intramolecular Cyclization of 1,4-Diiodobutane
Caption: Intramolecular cyclization pathway of 1,4-diiodobutane.
Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for a kinetic study of nucleophilic substitution.
Experimental Protocols
The following is a generalized protocol for determining the rate of a nucleophilic substitution reaction for a diiodobutane isomer. This protocol can be adapted for different nucleophiles and solvent systems.
Objective
To determine the rate law and rate constant for the reaction of a diiodobutane isomer with a given nucleophile.
Materials
-
Diiodobutane isomer (e.g., 1,4-diiodobutane)
-
Nucleophile (e.g., sodium azide (B81097) in a suitable solvent)
-
Solvent (a polar aprotic solvent such as acetone (B3395972) or DMF is recommended for S\textsubscript{N}2 reactions)[3]
-
Internal standard for chromatography (e.g., a non-reactive alkane)
-
Quenching solution (e.g., cold deionized water)
-
Constant temperature bath
-
Volumetric flasks, pipettes, and syringes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with an appropriate column and detector
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the chosen diiodobutane isomer of a known concentration in the selected solvent.
-
Prepare a stock solution of the nucleophile of a known concentration in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
Place a known volume of the diiodobutane isomer solution and the internal standard into a reaction flask.
-
Allow the flask to equilibrate to the desired temperature in the constant temperature bath.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the pre-heated nucleophile solution to the reaction flask. Start a timer immediately upon addition.
-
At regular, recorded time intervals, withdraw a small, precise aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution. This will stop the reaction from proceeding further.
-
-
Analysis:
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining diiodobutane isomer relative to the internal standard.
-
-
Data Processing:
-
Plot the concentration of the diiodobutane isomer versus time.
-
Determine the initial rate of the reaction from the slope of the curve at time zero.
-
Repeat the experiment with different initial concentrations of the diiodobutane isomer and the nucleophile to determine the order of the reaction with respect to each reactant.
-
The overall rate law can be expressed as: Rate = k[Diiodobutane]\textsuperscript{m}[Nucleophile]\textsuperscript{n}.
-
Once the orders (m and n) are determined, the rate constant (k) can be calculated.
-
Conclusion
The reactivity of diiodobutane isomers in nucleophilic substitution reactions is a clear illustration of the principles of physical organic chemistry. Primary diiodobutanes, such as 1,4-diiodobutane, are expected to react most rapidly via the S\textsubscript{N}2 mechanism due to minimal steric hindrance. Isomers with secondary carbon-iodine bonds will react more slowly at these centers. Furthermore, the molecular structure can open up alternative reaction pathways, such as intramolecular cyclization for 1,4-diiodobutane and elimination for 1,2-diiodobutane. The provided experimental protocol offers a robust framework for empirically determining the kinetic parameters for these reactions, allowing for a quantitative comparison of the isomers' reactivities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
A Comparative Guide to the Spectroscopic Data of 2,2-Diiodobutane and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 2,2-diiodobutane and its structural isomers. Due to the limited availability of direct experimental spectra for this compound, this document presents predicted spectroscopic characteristics alongside experimentally obtained data for its isomers: 2-iodobutane (B127507), 1,2-diiodobutane, 1,4-diiodobutane, and 2,3-diiodobutane. This comparative approach allows for a deeper understanding of the structural elucidation of these iodoalkanes.
Data Presentation
The following tables summarize the key spectroscopic data for this compound (predicted) and its isomers (experimental).
¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~2.5 | Triplet | 3H | -CH₃ (C4) |
| ~2.2 | Quartet | 2H | -CH₂- (C3) | |
| ~2.0 | Singlet | 3H | -CH₃ (C1) | |
| 2-Iodobutane [1] | 1.01 | Triplet | 3H | -CH₂CH₃ |
| 1.69, 1.81 | Multiplet | 2H | -CH₂ CH₃ | |
| 1.95 | Doublet | 3H | -CH(I)CH₃ | |
| 4.15 | Sextet | 1H | -CH (I)CH₃ | |
| 1,4-Diiodobutane [2][3] | ~1.95 | Multiplet | 4H | I-CH₂-CH₂ -CH₂ -CH₂-I |
| ~3.21 | Multiplet | 4H | I-CH₂ -CH₂-CH₂-CH₂ -I |
¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | High | C2 (quaternary, deshielded by two I atoms) |
| Medium | C3 | |
| Low | C1 | |
| Low | C4 | |
| 2-Iodobutane [4][5] | 14.2 | -CH₂CH₃ |
| 28.5 | -CH(I)CH₃ | |
| 36.8 | -CH₂ CH₃ | |
| 42.1 | -CH (I)CH₃ | |
| 1,4-Diiodobutane [6] | 7.5 | I-CH₂ -CH₂-CH₂-CH₂ -I |
| 35.0 | I-CH₂-CH₂ -CH₂ -CH₂-I | |
| 2,3-Diiodobutane [7] | (data available but specific shifts not detailed in search results) |
IR Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Predicted) | ~2950-2850 | C-H stretching |
| ~1460, ~1380 | C-H bending | |
| Below 700 | C-I stretching | |
| 2-Iodobutane [8] | ~2975-2845 | C-H stretching |
| ~1470-1365 | C-H bending | |
| ~600-500 | C-I stretching | |
| 1,4-Diiodobutane [2] | (FTIR data available, specific peaks not listed) |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [9] | 310 [M]⁺ | [M-I]⁺ (183), [C₄H₈I]⁺ (183), [C₄H₉]⁺ (57), [I]⁺ (127) |
| 2-Iodobutane [10] | 184 [M]⁺ | [M-I]⁺ (57), [C₂H₅]⁺ (29), [C₃H₇]⁺ (43), [I]⁺ (127) |
| 1,4-Diiodobutane | 310 [M]⁺ | [M-I]⁺ (183), [C₄H₈I]⁺ (183), [C₄H₈]⁺ (56) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid haloalkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of the neat liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the sample's solubility and to avoid signal overlap with the analyte.
-
Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 300-600 MHz).
-
Acquisition Parameters:
-
For ¹H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a 90° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) are often used, with a significantly higher number of scans required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[11][12]
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Background Spectrum: First, acquire a background spectrum of the empty salt plates to subtract any atmospheric H₂O and CO₂ signals.
-
Sample Spectrum: Place the prepared salt plate "sandwich" in the sample holder and acquire the IR spectrum.[12]
-
Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups and bond vibrations. The fingerprint region (below 1500 cm⁻¹) is unique for each compound.[8]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct injection or through a gas chromatography (GC) column for separation from impurities.[13]
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Chemical Ionization (CI). EI is a common hard ionization technique that causes fragmentation, providing structural information.[13][14]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[13]
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which can be used to deduce the structure of the molecule.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of iodoalkanes.
Caption: Workflow for the spectroscopic analysis and structural elucidation of haloalkanes.
Caption: Postulated mass spectrometry fragmentation pathway for this compound.
References
- 1. 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1,4-Diiodobutane | C4H8I2 | CID 12337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Diiodobutane(628-21-7) 1H NMR spectrum [chemicalbook.com]
- 4. 13C nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Iodobutane(513-48-4) 13C NMR spectrum [chemicalbook.com]
- 6. 1,4-Diiodobutane(628-21-7) 13C NMR [m.chemicalbook.com]
- 7. 2,3-Diiodobutane | C4H8I2 | CID 23042327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. infrared spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. This compound | C4H8I2 | CID 14042945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. webassign.net [webassign.net]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. fiveable.me [fiveable.me]
Purity Analysis of 2,2-Diiodobutane: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity assessment of 2,2-diiodobutane, a key building block in organic synthesis.
The accurate determination of this compound purity is critical for reaction stoichiometry, yield calculations, and the quality of downstream products. Due to its chemical nature—a volatile, non-chromophoric halogenated alkane—selecting the appropriate analytical methodology is essential for achieving reliable and accurate results. This guide presents a comparative analysis of HPLC with alternative detectors against Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental protocols and data interpretation guidance.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and selectivity. For this compound, the lack of a UV-absorbing chromophore makes standard HPLC with UV detection unsuitable. However, alternative HPLC detectors and other analytical methods offer viable solutions.
| Technique | Detector/Method | Principle | Advantages | Disadvantages | Selectivity | Sensitivity | Throughput |
| HPLC | Refractive Index Detector (RID) | Measures the difference in refractive index between the mobile phase and the analyte. | Universal for non-chromophoric compounds. | Low sensitivity; Not compatible with gradient elution; Sensitive to temperature and pressure fluctuations. | Low | µg range | Medium |
| HPLC | Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent, evaporates the solvent, and measures light scattered by the analyte particles. | Universal for non-volatile analytes; Compatible with gradient elution. | Lower sensitivity than MS; Non-linear response can complicate quantification. | Moderate | ng-µg range | Medium |
| GC | Flame Ionization Detector (FID) | Analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon. | Robust and reliable; Wide linear range; High sensitivity for organic compounds. | Destructive to the sample; Not selective for specific compounds. | Moderate | pg-ng range | High |
| GC | Mass Spectrometry (MS) | Ionizes the analyte and separates the ions based on their mass-to-charge ratio. | High selectivity and sensitivity; Provides structural information for impurity identification. | More complex and expensive instrumentation. | High | fg-pg range | High |
| NMR | ¹H and ¹³C Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Non-destructive; Provides definitive structural confirmation and quantitative information (qNMR). | Lower sensitivity than chromatographic methods; Can be complex to interpret for mixtures. | High | mg range | Low |
Experimental Protocols
HPLC with Refractive Index Detection (RID)
This method is suitable for determining the purity of this compound when high sensitivity is not required and the potential impurities have different retention times.
-
Instrumentation: HPLC system with an isocratic pump, manual or autosampler injector, column thermostat, and a Refractive Index Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The mobile phase must be thoroughly degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: Use an external standard calibration curve prepared with certified reference standards of this compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a highly sensitive and robust method for the analysis of volatile compounds like this compound.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and an appropriate capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Quantification: Use an internal standard method for improved accuracy. A suitable internal standard would be a stable alkane that does not co-elute with the analyte or impurities (e.g., dodecane).
Potential Impurities in this compound
The impurity profile of this compound is highly dependent on its synthetic route. Common synthesis methods include the iodination of 2-butanone (B6335102) or halogen exchange from 2,2-dibromo- or 2,2-dichlorobutane. Potential impurities may include:
-
Unreacted starting materials: 2-butanone, 2,2-dibromobutane, 2,2-dichlorobutane.
-
Positional isomers: 1,2-diiodobutane, 1,3-diiodobutane, 1,4-diiodobutane, and 2,3-diiodobutane.
-
Byproducts of elimination reactions: Iodo-butenes.
-
Solvent residues: Acetone, dichloromethane, etc.
GC-MS is the preferred method for identifying unknown impurities due to its ability to provide mass spectra that can be used for structural elucidation.
Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of this compound.
Caption: Purity analysis workflow for this compound.
Conclusion
While HPLC with universal detectors like RID or ELSD can be employed for the purity analysis of this compound, Gas Chromatography, particularly with FID for quantification and MS for identification, is the more robust and sensitive method for this volatile, non-chromophoric analyte. The choice of method should be guided by the specific requirements of the analysis, including the need for impurity identification and the required level of sensitivity. For definitive structural confirmation and quantification without the need for reference standards for every impurity, NMR spectroscopy serves as a powerful orthogonal technique. A comprehensive approach utilizing both GC-MS for impurity profiling and GC-FID for accurate quantification will provide the most reliable assessment of this compound purity for research and development applications.
Computational Analysis of 2,2-Diiodobutane Reaction Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Competing Reaction Mechanisms: SN2 vs. E2
The primary reaction pathways anticipated for 2,2-diiodobutane in the presence of a nucleophile/base are the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2) reactions. Computational studies on similar substrates, such as 2-bromobutane, have shown that the competition between these pathways is influenced by factors like the nature of the base, solvent effects, and the structure of the substrate.[1][2]
Table 1: Predicted Dominant Reaction Mechanisms for this compound under Various Conditions
| Condition | Nucleophile/Base | Predicted Dominant Mechanism | Rationale |
| 1 | Strong, non-hindered base (e.g., ethoxide) | E2 | The secondary carbon bearing the iodides is sterically accessible for proton abstraction from the adjacent methyl or methylene (B1212753) groups. |
| 2 | Strong, sterically hindered base (e.g., tert-butoxide) | E2 (Hofmann product) | The bulky base will preferentially abstract the less sterically hindered proton from the terminal methyl group. |
| 3 | Weak base, good nucleophile (e.g., I⁻, Br⁻) | SN2 | Favored when the nucleophilic character of the reagent outweighs its basicity. |
| 4 | Polar aprotic solvent (e.g., DMSO, DMF) | SN2 | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |
| 5 | Polar protic solvent (e.g., ethanol) | E2 | These solvents can solvate both the cation and the base, and can also act as a base themselves. |
Computational Methodologies for Reaction Mechanism Analysis
The elucidation of reaction mechanisms and the prediction of product distributions are heavily reliant on computational chemistry techniques. Density Functional Theory (DFT) is a commonly employed method for these types of investigations.
Experimental Protocols: A Generalized Computational Workflow
A typical computational study to analyze the reaction mechanisms of a haloalkane like this compound would involve the following steps:
-
Geometry Optimization: The 3D structures of the reactants (this compound and the base/nucleophile), transition states, intermediates, and products are optimized to find the lowest energy conformations. This is often performed using a functional like B3LYP with a suitable basis set (e.g., 6-31+G* for lighter atoms and a larger basis set with effective core potentials for iodine).[3][4]
-
Frequency Calculations: These calculations are performed on the optimized structures to confirm their nature. Reactants and products will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the reactants and products on the potential energy surface.[5]
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory (e.g., CCSD(T)) or with a larger basis set to obtain more accurate energy values for the optimized geometries.[6]
-
Solvation Modeling: The effect of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3][4]
Visualizing Reaction Pathways
The following diagrams illustrate the predicted SN2 and E2 reaction pathways for this compound.
Caption: Predicted SN2 reaction pathway for this compound.
Caption: Predicted E2 reaction pathway for this compound.
Logical Workflow for Computational Analysis
The process of computationally analyzing a reaction mechanism follows a structured workflow.
Caption: A typical workflow for the computational analysis of a reaction mechanism.
Comparison with Alternative Substrates
The reactivity of this compound can be compared with other haloalkanes to understand the influence of the leaving group and substrate structure.
Table 2: Comparison of Predicted Reactivity for Different Haloalkanes
| Substrate | Leaving Group | Predicted Dominant Mechanism (with strong, non-hindered base) | Rationale |
| This compound | I⁻ (Excellent) | E2 | Iodine is an excellent leaving group, favoring both SN2 and E2. The secondary nature of the substrate allows for facile elimination. |
| 2,2-Dibromobutane | Br⁻ (Good) | E2 | Bromine is a good leaving group, leading to a competitive E2 pathway. |
| 2,2-Dichlorobutane | Cl⁻ (Fair) | E2/SN2 competition | Chlorine is a poorer leaving group, which may increase the activation energy for both pathways, making the reaction conditions more critical in determining the outcome. |
| 2-Iodobutane | I⁻ (Excellent) | E2 (Zaitsev product) | With only one leaving group, the steric hindrance is less, and elimination to form the more substituted alkene is generally favored with a non-hindered base.[7] |
Conclusion
Based on the computational analysis of analogous systems, this compound is predicted to be a reactive substrate that can undergo both SN2 and E2 reactions. The outcome of the reaction is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent. The E2 mechanism is expected to be a major pathway, especially with strong bases. The principles of computational chemistry provide a powerful framework for predicting and understanding the complex reactivity of such molecules. Further dedicated computational and experimental studies on this compound are warranted to validate these predictions and fully elucidate its chemical behavior.
References
- 1. experts.boisestate.edu [experts.boisestate.edu]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. sciforum.net [sciforum.net]
- 4. mdpi.com [mdpi.com]
- 5. Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E2/SN2 Selectivity Driven by Reaction Dynamics. Insight into Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Assessing the Stereoselectivity of Reactions with 2,2-Diiodobutane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of chemical reactions is of paramount importance in the synthesis of complex molecules, particularly in the pharmaceutical industry where the three-dimensional arrangement of atoms can dictate biological activity. This guide provides a comparative analysis of the stereoselectivity of reactions involving 2,2-diiodobutane, a geminal dihalide, and contrasts its reactivity with its vicinal counterpart, 2,3-diiodobutane. While experimental data on the stereoselectivity of this compound reactions is limited due to its prochiral nature, this document will explore the theoretical stereochemical pathways and draw comparisons with well-documented reactions of related substrates.
I. Reactions of this compound: An Overview
This compound, as a geminal dihalide, primarily undergoes elimination and substitution reactions. The presence of two iodine atoms on the same carbon atom significantly influences its reactivity.
1. Dehydrohalogenation: Treatment of this compound with a strong base is expected to result in two successive E2 elimination reactions, ultimately yielding but-2-yne, an achiral alkyne. The initial elimination can proceed via two pathways, leading to different iodo-butene intermediates. The regioselectivity of this first elimination step is a key determinant of the subsequent reaction.
2. Nucleophilic Substitution: Nucleophilic substitution reactions at the secondary carbon of this compound can theoretically proceed via SN1 or SN2 pathways. However, the steric hindrance caused by the two bulky iodine atoms can impede the backside attack required for an SN2 reaction. An SN1 reaction would proceed through a planar carbocation, potentially leading to a mixture of stereoisomers if a chiral center is formed.
3. Hydrolysis: Hydrolysis of this compound, a type of nucleophilic substitution, is expected to yield 2-butanone (B6335102), a prochiral ketone. This reaction pathway offers the potential for subsequent enantioselective reduction to produce chiral secondary alcohols.
II. Stereoselectivity in Reactions of this compound: A Theoretical Perspective
As an achiral molecule, assessing the stereoselectivity of reactions with this compound requires the introduction of chirality. This can be achieved through the use of chiral reagents or catalysts, or by creating a chiral center during the reaction.
Enantioselective Reactions
The hydrolysis of this compound to 2-butanone presents an opportunity for enantioselective synthesis. The resulting prochiral ketone can be reduced to the corresponding chiral alcohol, (R)- or (S)-butan-2-ol, using a variety of stereoselective methods.
Workflow for Potential Enantioselective Synthesis:
Caption: Potential pathway for enantioselective synthesis starting from this compound.
III. Comparison with Vicinal Dihalides: The Case of 2,3-Dihalobutanes
In contrast to the geminal this compound, vicinal dihalides such as meso-2,3-dibromobutane (B1593828) and (±)-2,3-dibromobutane offer clear examples of diastereoselective reactions. The stereochemistry of the starting material directly influences the stereochemistry of the alkene product in E2 elimination reactions.
The E2 elimination reaction requires an anti-periplanar arrangement of the departing hydrogen and halogen atoms. This stereochemical requirement leads to the following well-established outcomes:
-
meso-2,3-Dibromobutane undergoes E2 elimination to yield exclusively (E)-2-bromo-2-butene .
-
(±)-2,3-Dibromobutane (a racemic mixture of the (2R,3R) and (2S,3S) enantiomers) under the same conditions yields exclusively (Z)-2-bromo-2-butene .
Reaction Schemes:
Caption: Diastereoselective E2 elimination of meso- and dl-2,3-dibromobutane.
This stark contrast in stereochemical outcome highlights the fundamental difference between geminal and vicinal dihalides in elimination reactions. While the dehydrohalogenation of this compound primarily concerns regioselectivity leading to an alkyne, the elimination of 2,3-dihalobutanes is a classic example of diastereospecificity.
IV. Data Presentation
| Substrate | Reaction Type | Reagents | Expected/Observed Product(s) | Stereoselectivity |
| This compound | Dehydrohalogenation | Strong Base (e.g., NaOEt) | But-2-yne | Not applicable (achiral product) |
| This compound | Hydrolysis | H₂O | 2-Butanone | Not applicable (prochiral product) |
| meso-2,3-Dibromobutane | Dehydrohalogenation (E2) | Strong Base (e.g., NaOEt) | (E)-2-Bromo-2-butene | High Diastereoselectivity |
| (±)-2,3-Dibromobutane | Dehydrohalogenation (E2) | Strong Base (e.g., NaOEt) | (Z)-2-Bromo-2-butene | High Diastereoselectivity |
V. Experimental Protocols
While a specific protocol for a stereoselective reaction of this compound is not available, the following general procedure for the dehydrohalogenation of a dihalobutane can be adapted.
General Experimental Protocol for Dehydrohalogenation of a Dihalobutane:
Materials:
-
Dihalobutane (e.g., this compound or 2,3-dibromobutane)
-
Strong base (e.g., sodium ethoxide or potassium tert-butoxide)
-
Anhydrous ethanol (B145695) (or appropriate solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Apparatus for extraction and distillation
Procedure:
-
A solution of the strong base in the anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The dihalobutane is added dropwise to the stirred solution at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux for a specified period.
-
The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted with an appropriate organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
-
The stereochemical outcome of the product is analyzed using techniques such as NMR spectroscopy and gas chromatography.
VI. Conclusion
The assessment of stereoselectivity in reactions of this compound is a nuanced topic due to the substrate's achiral nature. The primary reactions of this geminal dihalide, such as dehydrohalogenation to but-2-yne, are governed by regioselectivity rather than stereoselectivity in the traditional sense. However, the potential for stereoselective synthesis arises from the conversion of this compound to prochiral intermediates like 2-butanone, which can then be subjected to enantioselective transformations.
A comparative analysis with vicinal dihalides, such as 2,3-dibromobutane, provides a clear illustration of diastereoselective E2 elimination reactions, where the stereochemistry of the starting material dictates the stereochemistry of the alkene product. This comparison underscores the profound impact of the relative positioning of leaving groups on the stereochemical course of a reaction. For researchers in drug development and synthetic chemistry, understanding these fundamental principles is crucial for the rational design of synthetic routes to complex, stereochemically defined molecules. Further experimental investigation into the enantioselective reactions of intermediates derived from this compound would be a valuable area of research.
Safety Operating Guide
Proper Disposal of 2,2-Diiodobutane: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,2-diiodobutane, a halogenated hydrocarbon, is critical for ensuring personnel safety and environmental protection.[1] Adherence to established protocols for managing hazardous chemical waste is mandatory for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, from initial handling to final collection.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is essential to be aware of its associated hazards. This chemical is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this substance within a certified chemical fume hood to minimize inhalation exposure.[1] Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and safety goggles, must be worn at all times.[3][4] Ensure that an eyewash station and safety shower are readily accessible.[3]
Hazard Summary for this compound
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | H227 | Combustible liquid[2] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the general principles for managing halogenated organic waste. The primary disposal method for this category of chemical is high-temperature incineration at a regulated hazardous waste facility.[5]
Waste Segregation: The First and Most Critical Step
Proper segregation is fundamental to safe and cost-effective waste management.[1]
-
Designated Waste Container: Collect this compound and other halogenated organic wastes in a dedicated, properly labeled container.[5] These containers are often color-coded (e.g., green) to distinguish them from other waste streams.[5]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste.[1][5] Keeping these streams separate is crucial for proper treatment and can significantly reduce disposal costs.[1]
-
Incompatibilities: Do not mix this compound waste with incompatible materials such as acids, bases, or strong oxidizing agents.[3][6]
Container Management and Labeling
Proper container selection and labeling are mandated by regulatory bodies to ensure safe handling and transport.
-
Container Specifications: Use a sturdy, leak-proof container made of a material compatible with this compound. The container must have a secure, tight-fitting lid.[1]
-
Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[1] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents with their approximate percentages.
-
The relevant hazard warnings (e.g., Flammable, Toxic, Irritant).[1]
-
The name of the principal investigator or generator.
-
The laboratory location (building and room number).
-
The date when waste accumulation began.[1]
-
Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the laboratory director or principal investigator.[7]
-
Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary containment tub to contain any potential leaks.[1]
-
Storage Conditions: Keep the SAA cool, well-ventilated, and away from sources of heat, ignition, and direct sunlight.[1][3]
-
Filling Level: Do not overfill the container. Leave at least 5% of the container volume as headspace to allow for thermal expansion.[1]
Arranging for Waste Disposal
-
Request Pickup: Once the waste container is nearly full (around 75% capacity), or if waste generation is complete, request a pickup from your institution's Environmental Health and Safety (EHS) department.[1]
-
Documentation: Ensure all information on the hazardous waste tag is accurate and complete before the scheduled pickup.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate and Ventilate: If a spill occurs outside of a chemical fume hood, evacuate the immediate area. Ensure the area is well-ventilated.[1]
-
Contain: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[1]
-
Collect: Carefully collect the absorbed material and place it into a sealed, leak-proof container.[1]
-
Label: Label the container as "Spill Debris" containing this compound and affix a hazardous waste tag.[1]
-
Decontaminate: Clean the spill area with soap and water.[1]
-
Dispose: Request a hazardous waste pickup for the spill debris.[1]
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Workflow Diagram
The following diagram illustrates the standard workflow for the safe disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe accumulation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H8I2 | CID 14042945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. nswai.org [nswai.org]
- 8. cdn.chemservice.com [cdn.chemservice.com]
Personal protective equipment for handling 2,2-Diiodobutane
Essential Safety and Handling Guide for 2,2-Diiodobutane
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that can be harmful if swallowed. It is known to cause skin and serious eye irritation and may also lead to respiratory irritation[1]. Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes, which can cause serious irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which can lead to irritation[1][2]. |
| Body Protection | A standard laboratory coat. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. | To minimize the inhalation of vapors, which may cause respiratory tract irritation[1][2]. |
Physicochemical and Hazard Data
Understanding the properties of this compound is crucial for its safe handling and for planning emergency responses.
Table 2: Physicochemical and Hazard Information for this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈I₂ | [1][3][4] |
| Molecular Weight | 309.92 g/mol | [1][3][4] |
| Appearance | Liquid | [2] |
| Primary Hazards | Combustible liquid, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |
Operational and Disposal Plans
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood should be operational and used for all manipulations that could generate vapors[2][5].
-
Grounding : To prevent static discharge, which can be an ignition source, ground and bond containers and receiving equipment[6].
-
Dispensing : Carefully transfer the required amount of this compound. Use non-sparking tools to avoid ignition[6]. Avoid creating aerosols.
-
Heating : If heating is necessary, use a well-controlled heating mantle and ensure adequate ventilation. Avoid open flames and other ignition sources[2][6].
-
Post-Handling : After use, securely seal the container. Thoroughly clean the work area and wash hands with soap and water[6].
Storage Plan
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[6][7][8].
-
Keep containers tightly closed to prevent leakage and contamination[7][8].
-
Store in an approved flame-proof area if available[6].
Emergency Protocols
Immediate and appropriate action is crucial in the event of exposure or a spill.
First Aid Measures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[2][9].
-
Skin Contact : Promptly wash the contaminated skin with soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, get medical attention[2][10].
-
Inhalation : Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible[2][10].
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately[2].
Spill Response Protocol
-
Evacuate and Ventilate : If a spill occurs, evacuate the immediate area and ensure it is well-ventilated. Remove all sources of ignition[2].
-
Contain : Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill[5][6].
-
Collect : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste[2][6].
-
Clean : Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water[5].
Caption: Workflow for handling a spill of this compound.
Disposal Plan
All waste containing this compound, including contaminated absorbent materials, disposable PPE, and empty containers, must be treated as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed, and appropriate container[5].
-
Dispose of the waste through an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations[6]. Do not dispose of it down the drain[2][8].
References
- 1. This compound | C4H8I2 | CID 14042945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CAS#:29443-50-3 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
